TH5487
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKVWWPFOLPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TH5487, an OGG1 Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core mechanism of action of TH5487, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).
Core Mechanism of Action
This compound is a selective, active-site inhibitor of OGG1.[1][2] Its primary mechanism involves preventing the enzyme from binding to its substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[2][3] By occupying the active site, this compound competitively inhibits the initial step of the base excision repair (BER) pathway for 8-oxoG, leading to the accumulation of this lesion within the genome.[3][4]
The inhibition of OGG1's catalytic activity has been shown to have significant downstream effects, most notably the suppression of proinflammatory gene expression.[2][5] This occurs because OGG1, in addition to its role in DNA repair, also functions as a transcriptional regulator. By preventing OGG1 from binding to guanine-rich promoters of proinflammatory genes, this compound reduces the recruitment of transcription factors like NF-κB, thereby downregulating the expression of inflammatory mediators.[2]
Furthermore, treatment with this compound alters the chromatin dynamics of OGG1.[4] It reduces the binding of OGG1 to chromatin and curtails its recruitment to sites of DNA damage.[4] This interference with OGG1's ability to locate and repair 8-oxoG lesions contributes to a decrease in DNA incisions and subsequent double-strand breaks in cells under oxidative stress.[4]
Quantitative Data
| Parameter | Value | Species/Cell Type | Reference |
| IC50 | 342 nM | Human OGG1 | [1][2][5] |
| Inactive Analogs (IC50) | > 100 µM | Human OGG1 | [2] |
| Effect on Proinflammatory Gene Expression | 5 µM this compound decreases TNFα- and LPS-induced expression to near pretreatment levels | MLE 12 (mouse lung epithelial) and hSAEC (human small airway epithelial) cells | [5] |
| In Vivo Efficacy (Inflammation) | 8-30 mg/kg intraperitoneal injection decreases TNFα or LPS induced neutrophil recruitment in mouse lungs | Mouse | [5] |
| In Vivo Efficacy (Kidney Injury) | 30 mg/kg intraperitoneal injection ameliorates renal ischemia-reperfusion injury | Mouse | [5] |
Experimental Protocols
OGG1 Inhibition Assay (In Vitro):
A common method to determine the inhibitory potential of compounds like this compound on OGG1 involves a fluorescence-based assay.
-
Substrate: A 34-base pair duplex DNA oligonucleotide containing a single 8-oxoG lesion paired with a cytosine is used. One strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand with a quencher.
-
Enzyme: Recombinant human OGG1 protein is purified.
-
Reaction: The inhibitor (this compound) at varying concentrations is pre-incubated with OGG1 in assay buffer. The DNA substrate is then added to initiate the reaction.
-
Detection: If OGG1 is active, it will excise the 8-oxoG and cleave the DNA backbone, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time.
-
Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA):
CETSA is utilized to confirm target engagement in a cellular context.
-
Cell Treatment: Cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.
-
Detection: The amount of soluble OGG1 at each temperature is determined by Western blotting.
-
Analysis: Ligand binding (in this case, this compound to OGG1) stabilizes the protein, leading to a higher melting temperature. This is observed as more soluble OGG1 remaining at higher temperatures in the this compound-treated cells compared to the control.[2]
Chromatin Immunoprecipitation (ChIP):
ChIP assays are employed to investigate the binding of OGG1 to specific DNA sequences within the cell.
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Sonication: The chromatin is sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to OGG1 is used to pull down OGG1 and its bound DNA.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: Quantitative PCR (qPCR) is used to determine the amount of specific DNA sequences (e.g., promoters of proinflammatory genes) that were bound to OGG1. Treatment with this compound would be expected to show a decrease in the amount of these sequences pulled down with the OGG1 antibody.
Visualizations
Caption: Mechanism of this compound action on OGG1 and downstream pathways.
Caption: Experimental workflow for evaluating this compound efficacy.
Potential Off-Target Effects
It is important to note that some studies have suggested potential off-target effects for OGG1 competitive inhibitors, including this compound. These may include the inhibition of efflux pumps such as MDR1 and BCRP1, which could have implications for drug transport and cellular toxicity.[3] Further research is necessary to fully characterize the specificity profile of this compound and its analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Role of TH5487 in Studying Oxidative DNA Damage Repair
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TH5487, a potent small-molecule inhibitor, and its critical role as a tool in the study of oxidative DNA damage repair. We will delve into its mechanism of action, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the complex biological pathways it modulates.
Introduction: The Challenge of Oxidative DNA Damage
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can also be induced by exogenous sources like ionizing radiation.[1] These highly reactive molecules can inflict damage on cellular components, including DNA. One of the most common and mutagenic DNA lesions caused by ROS is 7,8-dihydro-8-oxoguanine (8-oxoG).[1] If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations, which can contribute to carcinogenesis and other pathologies.[1]
Cells have evolved sophisticated mechanisms to counteract this threat. These defenses operate at two primary levels:
-
Nucleotide Pool Sanitation: Enzymes like MutT homolog 1 (MTH1) hydrolyze oxidized deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into newly synthesized DNA.[2][3][4][5]
-
DNA Repair: The Base Excision Repair (BER) pathway actively removes 8-oxoG lesions that have already been incorporated into the DNA duplex.[1]
The key enzyme initiating the BER pathway for 8-oxoG is the 8-oxoguanine DNA glycosylase 1 (OGG1).[1][6] OGG1 recognizes and excises the damaged 8-oxoG base, creating an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes to restore the correct DNA sequence.[1] Given its central role, OGG1 has become a significant target for studying oxidative DNA damage and for developing novel therapeutic strategies. This compound has emerged as a crucial chemical probe for these endeavors.[7][8]
This compound: Mechanism of Action as an OGG1 Inhibitor
This compound is a potent and selective, active-site inhibitor of OGG1.[7][9][10] Its mechanism is not based on killing cancer cells by causing DNA damage, but rather by preventing the repair of existing oxidative lesions. By binding directly to the active site of OGG1, this compound effectively blocks the enzyme's ability to recognize and bind to its 8-oxoG substrate within the DNA.[7]
The primary consequences of OGG1 inhibition by this compound are:
-
Prevention of 8-oxoG Excision: The BER pathway for oxidative lesions is halted at its first step.[1][8]
-
Accumulation of Genomic 8-oxoG: As OGG1 is inhibited, 8-oxoG lesions generated by ROS persist and accumulate in the genome.[1][7]
-
Altered OGG1-Chromatin Dynamics: this compound impairs the binding of OGG1 to chromatin and reduces its recruitment to sites of DNA damage.[1][8]
-
Suppression of Inflammation: Beyond its role in DNA repair, OGG1 has signaling functions. This compound has been shown to prevent OGG1 from interacting with the promoters of proinflammatory genes, which in turn decreases the expression of cytokines and chemokines.[7]
The following diagram illustrates the dual pathways of oxidative damage control and the specific point of intervention for this compound.
References
- 1. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTH1 as a nucleotide pool sanitizing enzyme: Friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The OGG1 Inhibitor TH5487: A Technical Guide to its Mechanism and Impact on 8-oxoG Lesion Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TH5487, a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the mutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). Inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG lesions within the genome, a strategy with significant therapeutic potential in oncology and inflammatory diseases. This document details the mechanism of action of this compound, its effects on cellular pathways, and provides comprehensive experimental protocols for studying its activity. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.
Introduction to this compound and 8-oxoG
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by exogenous agents, leading to oxidative stress. A major consequence of oxidative stress is the damage to DNA, with the guanine base being particularly susceptible to oxidation, forming 8-oxoG[1]. If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common somatic mutation in cancer[1].
The primary defense against the accumulation of 8-oxoG is the BER pathway, initiated by the DNA glycosylase OGG1. OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site that is further processed by other BER enzymes to restore the correct DNA sequence.
This compound has emerged as a potent and selective inhibitor of OGG1, with a reported half-maximal inhibitory concentration (IC50) of 342 nM in a cell-free assay[1]. By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its substrate, leading to the accumulation of 8-oxoG lesions in the DNA[1]. This targeted inhibition of DNA repair has shown promise as a therapeutic strategy to exploit the increased oxidative stress and reliance on DNA repair pathways often observed in cancer cells. Furthermore, OGG1 has been implicated in the regulation of inflammatory gene expression, and its inhibition by this compound has demonstrated anti-inflammatory effects.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various studies.
Table 1: In Vitro Inhibition of OGG1 by this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 342 nM | Cell-free OGG1 activity assay | [1] |
Table 2: Cellular Effects of this compound on 8-oxoG Accumulation and DNA Damage
| Cell Line | Treatment | Effect | Method | Reference |
| U2OS | 10 µM this compound after 20 mM KBrO₃ treatment | Significant increase in 8-oxoG levels at 1, 4, and 6 hours post-treatment | Immunofluorescence | [1] |
| Jurkat A3 | 10 µM this compound after 20 mM KBrO₃ treatment | ~50% of 8-oxoG remaining after 24 hours | LC-MS/MS | |
| U2OS | Increasing concentrations of this compound with KBrO₃ or menadione | Dose-dependent reduction in γH2AX formation | Quantitative Microscopy | [1] |
Table 3: Effect of this compound on OGG1 Dynamics
| Cell Line | Treatment | Effect on OGG1-GFP | Method | Reference |
| U2OS | 10 µM this compound + 40 mM KBrO₃ | Increased mobile fraction of OGG1-GFP | FRAP | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and its Effect on the 8-oxoG Repair Pathway
This compound acts as a competitive inhibitor of OGG1, binding to its active site and preventing the recognition and excision of 8-oxoG lesions from the DNA. This leads to an accumulation of 8-oxoG in the genome.
Caption: Mechanism of this compound-mediated inhibition of OGG1 and the 8-oxoG repair pathway.
This compound-Mediated Inhibition of NF-κB Signaling
Beyond its role in DNA repair, OGG1 has been shown to modulate the activity of the transcription factor NF-κB. This compound, by preventing OGG1 from binding to 8-oxoG lesions in promoter regions of pro-inflammatory genes, can attenuate NF-κB-mediated gene expression.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to investigate the cellular effects of this compound involves inducing oxidative stress, treating with the inhibitor, and then assessing various endpoints.
Caption: General experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
OGG1-Modified Comet Assay for 8-oxoG Lesion Detection
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of this assay using the OGG1 enzyme allows for the specific detection of 8-oxoG lesions.
Materials:
-
Fully frosted microscope slides
-
1% Normal Melting Point (NMP) Agarose in PBS
-
0.5% Low Melting Point (LMP) Agarose in PBS
-
Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (added fresh)
-
OGG1 Reaction Buffer: 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA (pH 8.0)
-
Human OGG1 enzyme
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA (pH > 13)
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA stain (e.g., SYBR Gold or propidium iodide)
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let them dry completely.
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding: Mix cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C. Immediately pipette 75 µL onto a pre-coated slide and cover with a coverslip.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Enzyme Treatment: Wash slides three times for 5 minutes each with OGG1 Reaction Buffer. Add 50 µL of OGG1 enzyme (or buffer alone for control) to each gel, cover with a coverslip, and incubate for 30 minutes at 37°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times for 5 minutes each with Neutralization Buffer.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope. The amount of DNA in the "comet tail" is proportional to the number of DNA breaks, which in this case are indicative of 8-oxoG lesions recognized by OGG1.
Quantification of 8-oxoG by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 8-oxoG in DNA.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
8-oxo-dG and dG standards
-
¹⁵N₅-labeled 8-oxo-dG internal standard
Protocol:
-
DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit, ensuring minimal oxidative damage during the process.
-
DNA Digestion:
-
Digest 10-20 µg of DNA with nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for another 1-2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation: Spike the digested sample with a known amount of ¹⁵N₅-labeled 8-oxo-dG internal standard. Centrifuge to pellet any undigested material.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient of Mobile Phase B.
-
Detect and quantify 8-oxo-dG and dG using multiple reaction monitoring (MRM) mode. The transition for 8-oxo-dG is typically m/z 284.1 → 168.1, and for dG is m/z 268.1 → 152.1.
-
-
Data Analysis: Quantify the amount of 8-oxoG relative to the amount of dG using a standard curve generated from the 8-oxo-dG and dG standards. The results are typically expressed as the number of 8-oxoG lesions per 10⁶ dG.
Cellular Thermal Shift Assay (CETSA) for OGG1 Target Engagement
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. Ligand binding often alters the thermal stability of the protein.
Materials:
-
Cell culture medium and plates
-
This compound and DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-OGG1 antibody
-
Anti-loading control antibody (e.g., β-actin)
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-OGG1 antibody and a loading control antibody.
-
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of OGG1 to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Immunofluorescence Staining of 8-oxoG
This method allows for the visualization and semi-quantitative analysis of 8-oxoG lesions within individual cells.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol/acetone (1:1)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Denaturation Solution: 2N HCl
-
Neutralization Solution: 0.1 M Sodium Borate buffer (pH 8.5)
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-8-oxo-dG antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with an oxidizing agent and/or this compound as required.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature or with cold methanol/acetone for 10 minutes at -20°C.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
RNAse Treatment (Optional): To ensure the antibody only detects 8-oxoG in DNA, treat with RNase A.
-
Denaturation: Treat the cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA and expose the 8-oxoG lesions.
-
Neutralization: Neutralize the acid by washing with 0.1 M Sodium Borate buffer for 5 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-8-oxo-dG antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescence intensity of the 8-oxoG signal can be quantified using image analysis software.
Conclusion
This compound is a valuable tool for studying the biological roles of OGG1 and the consequences of 8-oxoG accumulation. Its potent and selective inhibition of OGG1 provides a means to modulate DNA repair and inflammatory signaling. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the effects of this compound in various cellular contexts. The continued exploration of OGG1 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for cancer and inflammatory diseases.
References
The Anti-Inflammatory Properties of TH5487: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of TH5487, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). By targeting the DNA repair pathway, this compound presents a novel mechanism for mitigating inflammatory responses. This document details the underlying signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited.
Mechanism of Action: Inhibition of OGG1-Mediated Pro-inflammatory Gene Expression
Inflammatory stimuli can lead to the production of reactive oxygen species (ROS), which can damage DNA and result in the formation of lesions such as 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2] OGG1 is a key enzyme in the base excision repair pathway that recognizes and excises 8-oxoG from DNA.[1][3] However, beyond its role in DNA repair, OGG1 has been shown to participate in the transcriptional activation of pro-inflammatory genes.[1][4]
This compound is a selective, active-site inhibitor of OGG1.[2][5][6] By binding to the active site of OGG1, this compound prevents the enzyme from engaging with 8-oxoG in the promoter regions of pro-inflammatory genes.[1][7] This inhibition of OGG1-DNA interaction subsequently decreases the recruitment of the transcription factor nuclear factor κB (NF-κB) to these promoters.[1][2][7] The reduced binding of NF-κB leads to a suppression of pro-inflammatory gene expression, resulting in a decrease in the production of inflammatory mediators and reduced immune cell recruitment.[1][2][7]
Signaling Pathway Diagram
Caption: this compound mechanism of action in suppressing inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the anti-inflammatory effects of this compound.
| Parameter | Value | Species/Model | Source |
| IC50 for OGG1 | 342 nM | Cell-free assay | [6] |
| Reduction in TNF-α | Significant | Mouse model of acute pancreatitis | [8] |
| Reduction in IFN-γ | Significant | Mouse model of P. berghei malaria | [8] |
| Reduction in IL-6 | Significant | Mouse model of P. berghei malaria | [8] |
| Reduction in IL-10 | Significant | Mouse model of P. berghei malaria | [8] |
| Reduction in IL-2 | Significant | Mouse model of P. berghei malaria | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of this compound with its target protein, OGG1, in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[9][10]
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293) with various concentrations of this compound or a vehicle control (DMSO) and incubate at 37°C for 1 hour.[10]
-
Heating: Heat the cell suspensions in a thermocycler for 3.5 minutes across a temperature gradient.[10]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[10]
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble OGG1 in the supernatant using Western blotting or other quantitative proteomics methods.[9] An increase in the amount of soluble OGG1 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
In Vivo Mouse Model of Allergic Airway Inflammation
This model is used to evaluate the efficacy of this compound in a disease-relevant context.
Protocol:
-
Sensitization: Sensitize mice (e.g., BALB/c) with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.[11]
-
Challenge: Subsequently challenge the sensitized mice with intranasal or aerosolized OVA to induce an allergic inflammatory response in the lungs.[11]
-
Treatment: Administer this compound or a vehicle control to the mice, typically via intraperitoneal injection, at a specified dose and schedule.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils) using flow cytometry.[11]
-
Histology: Perfuse and fix the lungs for histological analysis of tissue inflammation, goblet cell hyperplasia, and mucus production.[11][12]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines in the BAL fluid or lung homogenates using multiplex assays or ELISA.[11][12]
-
Immunoglobulin E (IgE) Levels: Measure total and OVA-specific IgE levels in the plasma.[12][13]
-
Experimental Workflow Diagram
References
- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 6. selleckchem.com [selleckchem.com]
- 7. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
TH5487: A Technical Guide to Targeting Oxidative DNA Damage Repair in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells are characterized by high levels of reactive oxygen species (ROS) and a consequent increase in oxidative DNA damage. To survive and proliferate, cancer cells become heavily reliant on DNA repair pathways, particularly the Base Excision Repair (BER) pathway, to manage this damage. This dependency presents a therapeutic vulnerability. TH5487, a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the BER pathway, has emerged as a promising agent in cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in targeting DNA repair pathways for cancer therapy. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of OGG1 in Cancer
Cancer cells exhibit elevated levels of reactive oxygen species (ROS) which contribute to their malignant phenotype by promoting cell proliferation and survival. However, this increased ROS also leads to significant oxidative DNA damage. One of the most common and mutagenic forms of this damage is 7,8-dihydro-8-oxoguanine (8-oxoG). If left unrepaired, 8-oxoG can lead to G:C to T:A transversions during DNA replication, contributing to genomic instability.
The primary enzyme responsible for recognizing and excising 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1), initiating the Base Excision Repair (BER) pathway. By removing the damaged base, OGG1 plays a critical role in maintaining genomic integrity. Many cancer types show an upregulation of OGG1, highlighting their dependence on this repair mechanism for survival. This reliance on OGG1 makes it an attractive therapeutic target. Inhibiting OGG1 is hypothesized to lead to an accumulation of 8-oxoG, overwhelming the cancer cell's DNA repair capacity and leading to replication stress, cell cycle arrest, and ultimately, cell death.
This compound: A Selective OGG1 Inhibitor
This compound is a potent and selective, active-site inhibitor of OGG1. It functions by preventing OGG1 from binding to its DNA substrate, thereby inhibiting the initial step of 8-oxoG repair.[1] This leads to an accumulation of 8-oxoG in the genome of cancer cells.
Mechanism of Action
The mechanism of action of this compound involves the following key steps:
-
Binding to OGG1: this compound binds to the active site of the OGG1 enzyme.
-
Inhibition of DNA Binding: This binding event prevents OGG1 from recognizing and binding to 8-oxoG lesions within the DNA.[1]
-
Accumulation of 8-oxoG: The inhibition of OGG1's glycosylase activity leads to the accumulation of unrepaired 8-oxoG lesions in the DNA.[1]
-
Induction of Replication Stress: During DNA replication, the presence of 8-oxoG can stall the replication fork, leading to replication stress.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and replication stress triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis) in cancer cells.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| OGG1 IC50 | 342 nM | [2] |
Table 2: Cellular Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Concentration | Time | Reference |
| Jurkat A3 | T-cell leukemia | 8-oxoG accumulation | Significant increase | 10 µM | 2.5 hours | [3] |
| U2OS | Osteosarcoma | 8-oxoG accumulation | Significant increase | 10 µM | 1 and 4 hours | [1] |
| A3 | T-cell leukemia | γH2AX positive cells | ~50% increase | 10 µM | 72 hours | [4] |
| BJ-Ras | Fibrosarcoma | EC50 | 11.4 ± 5.7 µM | N/A | N/A | |
| ACHN | Renal cell carcinoma | Clonogenic potential | Concentration-dependent loss | up to 20 µM | N/A | |
| H460 | Non-small cell lung cancer | Clonogenic potential | Concentration-dependent loss | up to 20 µM | N/A |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mouse model of allergic airway inflammation | N/A (Inflammation model) | 40 mg/kg intraperitoneally | Reduced immune cell recruitment and NF-κB activation | [5] |
Signaling Pathways and Experimental Workflows
OGG1-Mediated Base Excision Repair and Inhibition by this compound
The following diagram illustrates the role of OGG1 in the BER pathway and how this compound intervenes.
Experimental Workflow: Evaluating this compound in Cancer Cells
This diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cancer cell line.
Experimental Workflow: Xenograft Mouse Model for this compound Efficacy
The following diagram details the workflow for an in vivo study using a xenograft mouse model.
Detailed Experimental Protocols
Immunofluorescence for 8-oxoG Detection
This protocol is adapted from a study by Visnes et al. (2020)[1] and is used to visualize the accumulation of 8-oxoG in cells treated with this compound.
Materials:
-
Cancer cells (e.g., U2OS)
-
Glass coverslips or imaging plates
-
Complete cell culture medium
-
This compound
-
Potassium bromate (KBrO₃) (optional, as a positive control for oxidative stress)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-8-oxoG antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips or into imaging plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the desired time period. For a positive control, treat cells with KBrO₃ to induce oxidative damage.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-8-oxoG antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Western Blotting for DNA Damage Response Proteins
This protocol can be used to assess the activation of DNA damage response (DDR) pathways following this compound treatment by detecting the phosphorylation of key proteins like H2AX (γH2AX).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-H2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks in individual cells. This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Prepare a suspension of single cells from the treated and control groups.
-
Mix the cell suspension with molten LMPA at 37°C.
-
Pipette the cell/LMPA mixture onto a microscope slide pre-coated with NMPA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution overnight at 4°C to lyse the cells and unfold the DNA.
-
Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage in the alkaline buffer.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA.
-
Quantify the DNA damage using comet assay analysis software (e.g., by measuring tail length or tail moment).
DNA Fiber Assay for Replication Stress
The DNA fiber assay is used to visualize and measure the speed of individual DNA replication forks. A decrease in fork speed is indicative of replication stress.
Materials:
-
Exponentially growing cells
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Glass microscope slides
-
Primary antibodies: anti-CldU (rat), anti-IdU (mouse)
-
Fluorescently-conjugated secondary antibodies
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Pulse-label the cells with CldU (e.g., 25 µM for 20-30 minutes).
-
Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20-30 minutes). This compound can be added during the IdU labeling to assess its immediate effect on fork progression.
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Lyse the cells by mixing with spreading buffer.
-
Spot the cell lysate onto a glass microscope slide and tilt the slide to allow the DNA fibers to spread.
-
Air-dry and fix the slides.
-
Denature the DNA with HCl.
-
Block the slides and then perform immunofluorescence staining for CldU and IdU using specific primary and fluorescently-conjugated secondary antibodies.
-
Capture images of the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks using image analysis software to determine the replication fork speed.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are highly dependent on the OGG1-mediated BER pathway for survival. By selectively inhibiting OGG1, this compound leads to the accumulation of oxidative DNA damage, induces replication stress, and promotes cancer cell death. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound and other OGG1 inhibitors in a preclinical setting. Further research, particularly in vivo studies and the identification of predictive biomarkers, will be crucial in translating the potential of this compound into effective cancer therapies.
References
- 1. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of TH5487 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A unifying feature of these devastating disorders is the accumulation of oxidative DNA damage in the central nervous system, which contributes to chronic neuroinflammation and neuronal cell death. The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is a key player in the base excision repair (BER) pathway, responsible for identifying and excising the common oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG). While essential for maintaining genomic integrity, emerging evidence suggests that OGG1's activity can also drive pro-inflammatory signaling. This has led to the exploration of OGG1 inhibition as a potential therapeutic strategy. TH5487 is a potent and selective small-molecule inhibitor of OGG1. By binding to the active site of OGG1, this compound prevents the recognition and repair of 8-oxoG lesions, leading to their accumulation but also dampening inflammatory responses. This technical guide provides an in-depth exploration of the therapeutic potential of this compound in neurodegenerative diseases, summarizing its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.
Introduction: The Role of OGG1 in Neurodegeneration
The brain's high metabolic rate and oxygen consumption make it particularly vulnerable to oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA. The most common oxidative DNA lesion is 8-oxoG, which if left unrepaired, can lead to mutations and genomic instability. OGG1 is the primary enzyme responsible for initiating the BER pathway to remove 8-oxoG.
However, the role of OGG1 extends beyond simple DNA repair. The binding of OGG1 to 8-oxoG can act as a signaling platform, recruiting transcription factors such as NF-κB and modulating the expression of pro-inflammatory genes.[1][2] This dual role of OGG1 in both DNA repair and inflammation makes it a compelling target for therapeutic intervention in neurodegenerative diseases, where chronic neuroinflammation is a key pathological driver. Studies have shown that OGG1 activity is altered in the brains of patients with Alzheimer's disease, and OGG1-deficient mice show accelerated pathology in models of neurodegeneration.[3][4]
This compound: A Potent and Selective OGG1 Inhibitor
This compound is a small molecule that acts as a competitive inhibitor of OGG1, binding to its active site and preventing it from engaging with 8-oxoG lesions in the DNA.[5][6] This leads to an accumulation of genomic 8-oxoG but also disrupts the downstream signaling events that contribute to inflammation.[2][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of OGG1's glycosylase activity. By occupying the active site, this compound prevents OGG1 from recognizing and excising 8-oxoG from the DNA.[5][6] This has two major consequences:
-
Inhibition of DNA Repair: The accumulation of 8-oxoG lesions can potentially lead to increased mutation rates and genomic instability in rapidly dividing cells. However, in post-mitotic neurons, the implications of this are still under investigation.
-
Anti-inflammatory Effects: By preventing OGG1 from binding to 8-oxoG, this compound disrupts the recruitment of pro-inflammatory transcription factors like NF-κB to the promoters of inflammatory genes, thereby reducing the expression of cytokines and chemokines.[2][5]
Quantitative Data
The following tables summarize the key quantitative data available for this compound and other relevant OGG1 inhibitors.
| Parameter | Value | Cell-free/Cell-based | Reference |
| This compound IC₅₀ | 342 nM | Cell-free | [5] |
| SU0268 IC₅₀ | 59 nM | Cell-free | [7] |
| O8 IC₅₀ | 0.22 µM | Cell-free | [8] |
Table 1: In Vitro Potency of OGG1 Inhibitors
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| U2OS | 10 µM this compound + 20 mM KBrO₃ for 1h | Accumulation of genomic 8-oxoG | Significant increase in 8-oxoG fluorescence signal | [9] |
| U2OS | 10 µM this compound | Reduced OGG1 recruitment to laser-induced DNA damage | Significant reduction in OGG1-GFP fluorescence | [9] |
| U2OS | 10 µM this compound + KBrO₃ or Menadione | Reduced formation of γH2AX foci (a marker of DNA double-strand breaks) | Significant decrease in γH2AX foci number | [10] |
Table 2: Cellular Effects of this compound
Signaling Pathways and Experimental Workflows
OGG1-Mediated Neuroinflammatory Signaling
The following diagram illustrates the proposed signaling pathway through which OGG1 contributes to neuroinflammation and how this compound may intervene.
Figure 1: OGG1-mediated neuroinflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in an in vitro model of neurodegeneration.
Figure 2: In vitro experimental workflow for evaluating the neuroprotective effects of this compound.
Detailed Experimental Protocols
OGG1 Activity Assay (Fluorescence-based)
This protocol describes a real-time fluorescence-based assay to measure OGG1 activity in cell lysates or with purified enzyme, adapted from Burger et al. (2010) and others.[1][11][12]
Materials:
-
Fluorescently labeled oligonucleotide probe containing a single 8-oxoG lesion and a quencher.
-
Cell lysate or purified OGG1 enzyme.
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA).
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice, containing reaction buffer and the fluorescent oligonucleotide probe.
-
Add the cell lysate or purified OGG1 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrate.
-
Transfer the reaction mixture to a pre-chilled well of the microplate.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used in the probe.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60-120 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the OGG1 activity.
Chromatin Immunoprecipitation (ChIP) for OGG1
This protocol provides a general guideline for performing ChIP to study the association of OGG1 with specific genomic regions.[13]
Materials:
-
Neuronal cells (e.g., primary neurons or SH-SY5Y).
-
Formaldehyde (for cross-linking).
-
Glycine (for quenching).
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer.
-
Anti-OGG1 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Sonicator.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR analysis of target gene promoters.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis: Harvest and lyse the cells to release the chromatin.
-
Chromatin Fragmentation: Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-OGG1 antibody or control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of OGG1 at specific gene promoters.
Laser Microirradiation for DNA Damage and Repair Studies
This protocol describes the use of laser microirradiation to induce localized DNA damage and monitor the recruitment of DNA repair proteins like OGG1.[9][11][14][15]
Materials:
-
Cells expressing a fluorescently tagged DNA repair protein (e.g., OGG1-GFP).
-
Confocal microscope equipped with a 405 nm laser.
-
Photosensitizing agent (e.g., Hoechst 33342 or BrdU).
-
Live-cell imaging chamber with temperature and CO₂ control.
Procedure:
-
Cell Preparation: Plate cells expressing the fluorescently tagged protein of interest on glass-bottom dishes.
-
Photosensitization: Pre-incubate the cells with a photosensitizing agent (e.g., 10 µg/mL Hoechst 33342 for 10 minutes) to enhance DNA damage induction by the laser.
-
Microscopy Setup: Place the dish on the confocal microscope stage within a live-cell imaging chamber maintained at 37°C and 5% CO₂.
-
Image Acquisition: Acquire pre-irradiation images of the cells.
-
Laser Microirradiation: Use the 405 nm laser to irradiate a defined region of interest (ROI) within the nucleus of a target cell. Laser power and duration should be optimized for the specific cell type and desired level of damage.
-
Time-Lapse Imaging: Immediately after irradiation, acquire a time-lapse series of images to monitor the recruitment of the fluorescently tagged protein to the site of damage.
-
Data Analysis: Quantify the fluorescence intensity at the damaged region over time to determine the recruitment kinetics.
Therapeutic Potential in Neurodegenerative Diseases: A Forward Look
While direct preclinical evidence for this compound in Alzheimer's, Parkinson's, or Huntington's disease models is currently limited, the strong mechanistic rationale for OGG1 inhibition in these conditions provides a compelling case for its therapeutic exploration.
-
Alzheimer's Disease: By inhibiting OGG1, this compound could potentially reduce the chronic neuroinflammation driven by amyloid-beta and tau pathologies. The reduction in pro-inflammatory cytokine production may help to create a more favorable microenvironment for neuronal survival.
-
Parkinson's Disease: Oxidative stress and mitochondrial dysfunction are central to the pathogenesis of Parkinson's disease. OGG1 inhibition could mitigate the inflammatory response triggered by damaged mitochondria and aggregated alpha-synuclein.
-
Huntington's Disease: The accumulation of mutant huntingtin protein is associated with increased oxidative stress and DNA damage. This compound could help to break the cycle of oxidative damage and inflammation that contributes to neuronal dysfunction in Huntington's disease.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action that targets a key intersection of oxidative DNA damage and neuroinflammation. The preclinical data in models of inflammation are encouraging, and the rationale for its application in neurodegenerative diseases is strong. Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic effects of this compound in established animal models of Alzheimer's, Parkinson's, and Huntington's diseases.
-
Neuroprotection assays: Quantifying the ability of this compound to protect neurons from cell death induced by disease-specific toxic insults (e.g., amyloid-beta oligomers, alpha-synuclein fibrils, mutant huntingtin).
-
Biomarker development: Identifying and validating biomarkers to monitor the target engagement and therapeutic efficacy of this compound in preclinical and clinical settings.
The development of OGG1 inhibitors like this compound opens up a new and exciting avenue for the development of disease-modifying therapies for a range of devastating neurodegenerative disorders.
References
- 1. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Time and Space: Laser Microirradiation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 13. Effects of the stimuli-dependent enrichment of 8-oxoguanine DNA glycosylase1 on chromatinized DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laser microirradiation as a tool to investigate the role of liquid-liquid phase separation in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The OGG1 Inhibitor TH5487: A Technical Guide to its Attenuation of NF-κB Signaling in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. Consequently, the NF-κB signaling pathway is a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of TH5487, a small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), and its impact on the NF-κB signaling pathway. Through a novel, indirect mechanism, this compound effectively dampens inflammatory responses by modulating NF-κB's access to its genomic targets, presenting a promising strategy for the development of new anti-inflammatory therapies.
Introduction: The NF-κB Signaling Pathway in Inflammation
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to inflammatory stimuli such as cytokines (e.g., TNF-α) and pathogen-associated molecular patterns (e.g., LPS). In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical activation pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to specific κB sites in the promoter regions of target genes, and drive the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Caption: Canonical NF-κB Signaling Pathway.
This compound: An Indirect Modulator of NF-κB through OGG1 Inhibition
This compound is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme central to the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] While initially characterized for its role in DNA repair, recent evidence has unveiled a novel function for OGG1 in inflammation. OGG1 can act as a co-activator for NF-κB by facilitating its binding to κB sites within the promoter regions of pro-inflammatory genes, particularly at sites of 8-oxoG accumulation.[5][6]
This compound's anti-inflammatory effects stem from its ability to disrupt this interaction. By binding to the active site of OGG1, this compound prevents the enzyme from engaging with 8-oxoG lesions in the DNA.[5] This, in turn, hinders the recruitment and stable binding of the NF-κB p65/p50 heterodimer to the promoters of its target genes, leading to a suppression of pro-inflammatory gene expression.[5][7] Current evidence suggests that this compound does not directly inhibit the core components of the canonical NF-κB signaling cascade, such as IKKβ phosphorylation or IκBα degradation. Instead, its mechanism is focused downstream, at the level of transcription factor-DNA interaction.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. mdpi.com [mdpi.com]
The Emergence of TH5487: A Technical Guide to a Potent OGG1 Inhibitor for Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 has rapidly emerged as a critical research tool in the study of DNA repair, inflammation, and cancer biology. This potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) provides a unique means to probe the multifaceted roles of this key enzyme in cellular function and disease pathogenesis. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its core mechanism, quantitative data, and detailed experimental protocols to facilitate its effective use in the laboratory.
Core Mechanism of Action
This compound functions as an active-site inhibitor of OGG1. OGG1 is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Oxidative stress can lead to the formation of 8-oxoG, and its accumulation can result in G:C to T:A transversions.
The mechanism of this compound-mediated OGG1 inhibition involves its direct binding to the active site of the enzyme. This occupation of the active site physically prevents OGG1 from binding to its DNA substrate containing the 8-oxoG lesion. Consequently, the glycosylase activity of OGG1 is inhibited, leading to the accumulation of 8-oxoG in the genome. Beyond its role in DNA repair, OGG1 has been shown to play a role in gene transcription, particularly in the context of inflammation. By inhibiting OGG1's interaction with DNA, this compound also modulates the chromatin dynamics of OGG1 and perturbs the binding of transcription factors like NF-κB to the promoter regions of proinflammatory genes, thereby suppressing their expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description | Reference |
| IC50 | 342 nM | The half maximal inhibitory concentration of this compound against OGG1 glycosylase activity in a cell-free assay. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Proinflammatory Gene Expression | MLE 12, hSAEC | 5 µM | Decreased TNFα- and LPS-induced proinflammatory gene expression to near pretreatment levels. | |
| NF-κB Binding | MLE 12, hSAEC | 0-10 µM | Perturbed binding of NF-κB to 8-oxoG–containing synthetic DNA in nuclear extracts. | |
| OGG1 Thermal Stabilization (CETSA) | Jurkat A3 | 10 µM | Increased the melting point of OGG1 by 3°C. | |
| Genomic 8-oxoG Repair | Jurkat A3 | 10 µM | Delayed the repair kinetics of KBrO3-induced genomic 8-oxoG. | |
| OGG1-GFP Nuclear Mobility (FRAP) | Jurkat A3 | 10 µM | Increased the nuclear mobility of OGG1-GFP after KBrO3 exposure. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits OGG1, preventing proinflammatory gene activation.
Understanding the structural basis of TH5487-OGG1 interaction
An In-depth Technical Guide to the Structural Basis of TH5487-OGG1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor this compound and its target, 8-oxoguanine DNA glycosylase 1 (OGG1). The document details the molecular basis of inhibition, presents key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows.
Introduction: OGG1 and the Role of this compound
7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common oxidative DNA lesions, and its accumulation can lead to G:C to T:A transversions, contributing to mutagenesis and cellular dysfunction. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA, initiating the base excision repair (BER) pathway.[1][2] Beyond its canonical role in DNA repair, OGG1 is also implicated in the transcriptional regulation of proinflammatory genes.[3][4]
This compound has been identified as a potent and selective small-molecule inhibitor of OGG1.[3][5][6] It serves as a valuable chemical probe to study the roles of OGG1 in cellular processes and as a potential therapeutic agent for conditions involving inflammation and cancer.[3][4][7] This guide elucidates the precise mechanism by which this compound interacts with and inhibits OGG1.
The Structural Basis of Inhibition
The definitive understanding of the this compound-OGG1 interaction comes from X-ray crystallography studies. The crystal structure of human OGG1 in complex with this compound (PDB ID: 6RLW) reveals that the inhibitor binds directly within the active site of the enzyme.[4][8]
Key Interaction Points:
-
Active Site Occupancy: this compound occupies the active site pocket that normally recognizes and binds the 8-oxoG lesion.[3][9][10] The benzimidazolone core of this compound mimics the flipped-out 8-oxoG base.[1]
-
Conformational Change: Upon binding this compound, OGG1 adopts a "closed" conformation, which physically blocks the enzyme's access to its DNA substrate.[9][10]
-
Hydrophobic and Polar Interactions: The inhibitor is stabilized within the active site through a series of interactions. The iodo-phenyl tail of a this compound analog, TH5675, was shown to occupy a deep hydrophobic pocket flanked by residues Phe319, Cys253, and Met257 in mouse OGG1.[3] In the human OGG1 structure, this compound forms hydrogen bonds and water-mediated interactions with key residues in the binding site.[11]
This active-site-directed, competitive inhibition mechanism explains how this compound effectively prevents OGG1 from engaging with and repairing damaged DNA.[3][7]
Quantitative Data Presentation
The efficacy of this compound as an OGG1 inhibitor has been quantified through various biochemical and structural studies.
Table 1: Inhibition Potency of this compound
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC₅₀ | 342 nM | Cell-free glycosylase activity assay | [5][6] |
| IC₅₀ | 800 nM (0.800 µM) | Fluorescence-based glycosylase/AP lyase assay |[2] |
Table 2: Crystallographic Data for hOGG1-TH5487 Complex
| Parameter | Value |
|---|---|
| PDB ID | 6RLW |
| Organism | Homo sapiens |
| Method | X-Ray Diffraction |
| Resolution | 2.00 Å |
| R-Value Work | 0.223 |
| R-Value Free | 0.274 |
Mechanism of Action and Cellular Consequences
This compound's inhibition of OGG1's enzymatic activity translates into distinct cellular phenotypes. By preventing OGG1 from binding to damaged DNA, this compound treatment leads to an accumulation of genomic 8-oxoG lesions.[9][10] This interference with DNA repair alters the chromatin dynamics of OGG1; fluorescence recovery after photobleaching (FRAP) assays show that OGG1 becomes more mobile within the nucleus in the presence of the inhibitor, indicating impaired binding to chromatin.[9][10] Consequently, the recruitment of OGG1 to sites of laser-induced DNA damage is reduced.[9][10] By preventing OGG1's incision activity, this compound ultimately leads to fewer DNA breaks in cells under oxidative stress.[9][10]
Caption: Mechanism of this compound action on OGG1 and its cellular outcomes.
Experimental Protocols
The characterization of the this compound-OGG1 interaction relies on a combination of biochemical, cellular, and structural biology techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 8. rcsb.org [rcsb.org]
- 9. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
TH5487 Experimental Protocol for Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1] Beyond its canonical role in DNA repair, OGG1 has been implicated in the transcriptional regulation of proinflammatory genes. This compound exerts its effects by binding to the active site of OGG1, preventing its interaction with 8-oxoG lesions in DNA.[2][3] This inhibition leads to the accumulation of genomic 8-oxoG and modulates inflammatory responses, making this compound a valuable tool for studying oxidative DNA damage and inflammation in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects.
Mechanism of Action
This compound inhibits OGG1 with a half-maximal inhibitory concentration (IC50) of 342 nM.[1] By blocking OGG1's ability to recognize and excise 8-oxoG, this compound disrupts the initial step of BER for this common oxidative lesion. This leads to an accumulation of 8-oxoG in the genome, which can be visualized and quantified. Furthermore, this compound has been shown to suppress the expression of proinflammatory genes. This is achieved by preventing OGG1 from binding to guanine-rich promoter regions of these genes, which in turn reduces the recruitment of transcription factors such as NF-κB.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitor of OGG1 blocks oxidative DNA damage repair at telomeres and potentiates methotrexate anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Optimal concentration of TH5487 for in vitro assays
Application Notes for TH5487 in In Vitro Assays
Introduction
This compound is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3][4] By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate, leading to the accumulation of 8-oxoG lesions within the genome.[3][4] Beyond its role in DNA repair, OGG1 has been implicated in the regulation of pro-inflammatory gene expression.[1][4][5] Inhibition of OGG1 by this compound has been shown to suppress the expression of inflammatory cytokines and reduce inflammation in preclinical models, making it a valuable tool for studying the roles of OGG1 in both DNA repair and inflammatory signaling pathways.[4][5][6][7]
Mechanism of Action
Reactive oxygen species (ROS) can damage DNA, with guanine being particularly susceptible to oxidation, forming 8-oxoG. OGG1 normally identifies and removes this lesion, initiating the BER pathway to maintain genomic integrity. This compound acts as a competitive inhibitor, occupying the active site of OGG1 and preventing its interaction with 8-oxoG in the DNA.[4] This inhibition of OGG1's glycosylase activity leads to an accumulation of 8-oxoG lesions.[3][8] Furthermore, OGG1 has been shown to bind to 8-oxoG within the promoter regions of pro-inflammatory genes, facilitating the recruitment of transcription factors like NF-κB and promoting gene expression.[4][6] By blocking OGG1's ability to bind DNA, this compound can attenuate this pro-inflammatory signaling.[4][6]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on OGG1.
Data Presentation: In Vitro Efficacy of this compound
The optimal concentration of this compound for in vitro assays is dependent on the cell type and the specific biological question being addressed. The following tables summarize key quantitative data from published studies.
Table 1: IC50 and Effective Concentrations of this compound in Various Assays
| Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| OGG1 Inhibition (cell-free) | Recombinant human OGG1 | 342 nM | [1][2][3] |
| Inhibition of Pro-inflammatory Gene Expression | Murine Lung Epithelial (MLE 12) cells | 5 µM | [1][4] |
| Inhibition of Pro-inflammatory Gene Expression | Human Small Airway Epithelial Cells (hSAEC) | 5 µM | [1][4] |
| Perturbation of NF-κB Binding | MLE 12 and hSAEC nuclear extracts | 0-10 µM | [1] |
| Accumulation of Genomic 8-oxoG | Jurkat A3 T cell leukemia cells | 10 µM | [3][4] |
| Accumulation of Genomic 8-oxoG | U2OS osteosarcoma cells | 10 µM | [3][8] |
| Inhibition of OGG1 Recruitment to DNA Damage | U2OS cells | 10 µM | [3] |
| Reduction of γH2AX Foci | U2OS cells | 1-10 µM | [9] |
| Cell Growth Inhibition | Various cancer cell lines | EC50 values vary | [10] |
Table 2: Recommended Concentration Ranges for Specific In Vitro Applications
| Application | Recommended Concentration Range | Incubation Time | Key Considerations |
| Inhibition of OGG1 activity in cells | 5 - 10 µM | 1 - 24 hours | Confirm target engagement with CETSA or by measuring 8-oxoG accumulation. |
| Suppression of pro-inflammatory signaling | 1 - 10 µM | 1 - 6 hours | Pre-treatment with this compound before inflammatory stimulus (e.g., TNFα, LPS) is often required. |
| Induction of synthetic lethality in cancer cells | 1 - 20 µM | 48 - 96 hours | The effective concentration is highly cell-line dependent. Perform dose-response curves. |
| Studying DNA repair dynamics | 10 µM | 1 - 24 hours | Can be used in combination with DNA damaging agents (e.g., KBrO₃, H₂O₂) to study repair kinetics. |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reagents and Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.41 mg of this compound (Molecular Weight: 541.18 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 50°C water bath and ultrasonication can aid in solubilization if needed.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its target, OGG1, in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Workflow: CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
-
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., Jurkat A3 cells) with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[4]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins and analyze the amount of OGG1 by Western blotting. An upward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
-
OGG1-Modified Comet Assay for DNA Damage
This assay is used to detect the accumulation of OGG1-specific DNA lesions (8-oxoG) in individual cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired duration (e.g., 72 hours).[11]
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoids.
-
Enzyme Treatment: Incubate the slides with recombinant human OGG1 enzyme to introduce breaks at the sites of 8-oxoG.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope. The tail moment of the comet is proportional to the amount of DNA damage.
-
Quantification of Genomic 8-oxoG by LC-MS/MS
This is a highly sensitive and specific method for quantifying the absolute levels of 8-oxoG in genomic DNA.
Experimental Workflow: LC-MS/MS for 8-oxoG
Caption: Workflow for 8-oxoG quantification by LC-MS/MS.
-
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells (e.g., Jurkat A3 or U2OS) with this compound (e.g., 10 µM) with or without an oxidizing agent like KBrO₃ (e.g., 20 mM for 1 hour).[3][4] Isolate genomic DNA using a standard kit, taking precautions to prevent artificial oxidation during the process.
-
DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of 8-oxo-deoxyguanosine (8-oxodG) and deoxyguanosine (dG).
-
Quantification: The level of oxidative DNA damage is typically expressed as the ratio of 8-oxodG to 10⁶ dG.
-
Cell Viability/Cytotoxicity Assay
To assess the effect of this compound on cell proliferation and survival, a cell viability assay such as the resazurin reduction assay can be used.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48-96 hours). Include a vehicle control (DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active, viable cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Immunofluorescence Staining for γH2AX
This assay is used to detect DNA double-strand breaks, which can be an indirect consequence of OGG1 inhibition and subsequent replication stress.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 1 hour), potentially in combination with an oxidizing agent.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS). Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number and intensity of foci per nucleus. A decrease in γH2AX foci in oxidatively stressed cells treated with this compound can indicate reduced DNA incision by OGG1.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. neb.com [neb.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5487 in Mouse Models of Acute Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1] OGG1 is a key enzyme in the base excision repair pathway, responsible for recognizing and removing the oxidatively damaged DNA base, 8-oxoguanine (8-oxoG).[2][3] Beyond its role in DNA repair, OGG1 has been identified as a crucial modulator of inflammatory gene expression.[3][4] In inflammatory conditions, stalled OGG1 at 8-oxoG sites can facilitate the binding of transcription factors like NF-κB to the promoters of pro-inflammatory genes, thereby amplifying the inflammatory response.[2][3][4]
This compound functions as an active-site inhibitor of OGG1, preventing it from binding to its DNA substrate.[2] This inhibition of OGG1's activity has been shown to suppress the expression of pro-inflammatory genes and reduce inflammation in various preclinical models.[1][2] Specifically, this compound has been demonstrated to decrease the recruitment of immune cells, such as neutrophils, to the lungs in response to inflammatory stimuli like TNFα and lipopolysaccharide (LPS).[1][2] These characteristics make this compound a promising therapeutic candidate for acute pulmonary diseases characterized by excessive inflammation.
These application notes provide a detailed protocol for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute pulmonary disease, a widely used model that mimics key features of acute respiratory distress syndrome (ARDS).
Data Presentation
Table 1: Summary of this compound Effects in a TNFα-Induced Acute Lung Inflammation Model
| Parameter | Treatment Group | Result | Reference |
| Pulmonary Neutrophil Count | Vehicle + TNFα | Increased neutrophil recruitment | [2] |
| This compound (8-30 mg/kg) + TNFα | Dose-dependent reduction in neutrophil count | [1][2] | |
| Pro-inflammatory Gene Expression (e.g., Cxcl1, Cxcl2) | Vehicle + TNFα | Upregulation of pro-inflammatory genes | [2] |
| This compound + TNFα | Decreased expression of pro-inflammatory genes | [2] |
Table 2: Expected Outcomes of this compound in an LPS-Induced Acute Pulmonary Disease Model
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Bronchoalveolar Lavage (BAL) Fluid Analysis | ||
| Total Protein Concentration | Decrease | Attenuation of pulmonary edema and vascular leakage. |
| Total Cell Count | Decrease | Reduction in overall inflammatory cell infiltration. |
| Neutrophil Count | Significant Decrease | Inhibition of NF-κB mediated chemokine production.[2] |
| Macrophage Count | Potential Decrease/Modulation | Modulation of inflammatory macrophage infiltration. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decrease | Suppression of NF-κB dependent cytokine gene expression.[2] |
| Lung Tissue Analysis | ||
| Lung Wet/Dry Weight Ratio | Decrease | Reduction in pulmonary edema. |
| Myeloperoxidase (MPO) Activity | Decrease | Indicator of reduced neutrophil infiltration. |
| Histological Lung Injury Score | Decrease | Amelioration of alveolar wall thickening, edema, and cellular infiltration. |
| NF-κB Activation (p65 phosphorylation) | Decrease | Direct consequence of OGG1 inhibition and its effect on NF-κB signaling.[2] |
Signaling Pathway
Caption: Proposed signaling pathway of this compound in LPS-induced acute pulmonary disease.
Experimental Protocols
Mouse Model of LPS-Induced Acute Pulmonary Disease
This protocol outlines the induction of acute lung injury in mice using intratracheal administration of LPS and the subsequent treatment with this compound.
Materials:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
This compound: Prepare stock solution in DMSO and dilute in a suitable vehicle for injection.
-
Vehicle for this compound: A common vehicle is a mixture of PEG300, Tween-80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Anesthetics: Ketamine/xylazine or isoflurane.
-
Sterile Phosphate-Buffered Saline (PBS)
-
Equipment: Animal scale, microsyringes, intratracheal instillation device, surgical platform.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in an LPS-induced ALI mouse model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (Vehicle for LPS + Vehicle for this compound)
-
LPS only (LPS + Vehicle for this compound)
-
LPS + this compound (LPS + this compound treatment)
-
This compound only (Vehicle for LPS + this compound treatment)
-
-
This compound Administration:
-
Administer this compound (a dose range of 8-30 mg/kg can be tested) or vehicle via intraperitoneal (i.p.) injection.[1]
-
The timing of administration can be prophylactic (e.g., 1 hour before LPS challenge) or therapeutic (e.g., 1-2 hours after LPS challenge).
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mice.
-
Place the mouse on a surgical platform in a supine position.
-
Expose the trachea through a small incision.
-
Intratracheally instill LPS (1-5 mg/kg body weight) dissolved in 50 µL of sterile PBS. The control group receives 50 µL of sterile PBS.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Monitoring: Observe the mice for signs of distress for 24 hours post-LPS administration.
-
Sample Collection (24 hours post-LPS):
-
Anesthetize the mice and collect blood via cardiac puncture.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS through a tracheal cannula.
-
Perfuse the lungs with PBS and harvest the lung tissue for further analysis.
-
Endpoint Analysis
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., BCA assay) and cytokine levels (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Resuspend the cell pellet and perform a total cell count. Use a cytospin preparation stained with Diff-Quik for differential cell counting (neutrophils, macrophages).
-
-
Lung Tissue Analysis:
-
Lung Wet/Dry Weight Ratio: Weigh a portion of the lung immediately after collection (wet weight), then dry it in an oven at 60°C for 72 hours and weigh again (dry weight). The ratio is an indicator of pulmonary edema.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.
-
Histology: Fix the left lung in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening. A semi-quantitative lung injury scoring system can be used for evaluation.
-
Western Blot: Homogenize lung tissue to extract proteins. Perform Western blotting to assess the activation of NF-κB by measuring the levels of phosphorylated p65 and total p65.
-
Conclusion
This compound, through its inhibition of OGG1, presents a novel therapeutic strategy for mitigating the excessive inflammation characteristic of acute pulmonary diseases. The provided protocols offer a framework for evaluating the efficacy of this compound in a clinically relevant mouse model of LPS-induced acute lung injury. The expected outcomes, based on its known mechanism of action, include a significant reduction in pulmonary edema, inflammatory cell infiltration, and pro-inflammatory cytokine production, primarily through the suppression of the NF-κB signaling pathway. These studies will be crucial in advancing the development of this compound as a potential treatment for ARDS and other acute inflammatory lung conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 as an Epigenetic Reader Affects NFκB: What This Means for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5487-Induced Replication Stress in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[3][4][5] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS) and an increased load of oxidative DNA damage, the inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG.[3][6][7] This accumulation, particularly during DNA replication, results in replication stress, S-phase-specific DNA damage, and ultimately, the arrest of cancer cell proliferation.[3][4][8] These application notes provide detailed protocols for utilizing this compound to induce replication stress in cancer cell lines, along with methods for quantifying its effects.
Mechanism of Action
Under normal physiological conditions, OGG1 identifies and removes 8-oxoG lesions from DNA, initiating the BER pathway to repair the damage. However, cancer cells often experience elevated levels of ROS, leading to an abundance of 8-oxoG.[3] this compound competitively binds to the active site of OGG1, preventing it from recognizing and excising 8-oxoG lesions.[8][9] The persistence of these lesions on the DNA template interferes with the progression of the replication fork during S-phase. This interference leads to replication fork stalling, collapse, and the generation of DNA double-strand breaks (DSBs), a hallmark of replication stress.[3][8] The cellular response to this stress involves the activation of DNA damage response (DDR) pathways, including the phosphorylation of H2AX (γH2AX).[5][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on 8-oxoguanine (8-oxoG) Levels
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in 8-oxoG | Reference |
| U2OS | 10 µM | 1, 3, 6 hours | Significantly higher at all time points | [7] |
| A3 | 10 µM | 72 hours | ~50% increase in OGG1 substrate lesions | [5] |
Table 2: Effect of this compound on Replication Fork Speed
| Cell Line | This compound Concentration | Treatment Duration | Reduction in Fork Speed | Reference |
| A3 | 10 µM | 48 hours | Significant reduction | [5][8] |
| A3 | 10 µM | 72 hours | Significant reduction | [5][8] |
Table 3: Induction of DNA Damage Markers (γH2AX) by this compound
| Cell Line | This compound Concentration | Treatment Duration | Observation | Reference |
| A3 | 10 µM | 24, 48, 72 hours | Increased γH2AX positive cells, confined to S-phase | [3][5] |
| U2OS | Increasing concentrations | 1 hour | Dose-dependent reduction of KBrO₃/menadione-induced γH2AX | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced replication stress.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., U2OS, A3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere and grow for 24 hours.
-
Prepare a working solution of this compound in complete culture medium from a stock solution in DMSO. A typical final concentration is 10 µM.[3]
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).[7]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
After the treatment period, harvest the cells for downstream analysis as described in the following protocols.
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol is for the detection and quantification of DNA double-strand breaks.
Materials:
-
Treated and control cells on coverslips or in microplates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the intensity of nuclear γH2AX fluorescence.
Protocol 3: DNA Fiber Assay for Replication Fork Speed
This protocol measures the speed of individual replication forks.
Materials:
-
Treated and control cells
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Glass microscope slides
-
Primary antibodies: anti-BrdU (recognizes CldU) and anti-BrdU (recognizes IdU)
-
Fluorescently-labeled secondary antibodies
Procedure:
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).[5]
-
Pulse-label the cells with CldU (e.g., 25 µM) for a defined period (e.g., 20-30 minutes).
-
Wash the cells and then pulse-label with IdU (e.g., 250 µM) for a similar duration.
-
Harvest the cells and resuspend a small number in spreading buffer.
-
Lyse the cells by adding a drop of the cell suspension to a tilted glass slide, allowing the DNA to spread down the slide.
-
Fix the DNA fibers.
-
Denature the DNA with HCl.
-
Perform immunofluorescence staining for CldU and IdU using specific primary and fluorescent secondary antibodies.
-
Acquire images of the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to calculate the replication fork speed (µm/min).
Signaling Pathway and Experimental Logic
The inhibition of OGG1 by this compound sets off a cascade of events that are experimentally measurable. The initial event is the accumulation of 8-oxoG, which can be quantified. This leads to perturbations in DNA replication, measurable by the DNA fiber assay. The ultimate consequence of this replication stress is the formation of DNA damage, which is detectable by γH2AX staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TH5487 for the Study of Allergic Airway Inflammation
Introduction
TH5487 is a selective, active-site inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), a key enzyme in the base excision repair pathway that corrects oxidative DNA damage.[1][2][3] Beyond its role in DNA repair, OGG1 has been identified as a crucial factor in initiating inflammatory responses.[4][5] By binding to oxidized guanine (8-oxoG) in the promoter regions of pro-inflammatory genes, OGG1 facilitates the recruitment of transcription factors like NF-κB, driving the expression of cytokines and chemokines that mediate inflammation.[5][6] this compound prevents this binding, thereby suppressing the inflammatory cascade.[4][7] These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool to investigate and mitigate allergic airway inflammation in a preclinical mouse model.
Mechanism of Action
In the context of allergic airway inflammation, reactive oxygen species (ROS) generated by activated inflammatory cells can lead to oxidative DNA damage, including the formation of 8-oxoG in the promoter regions of inflammatory genes.[8] OGG1 recognizes and binds to these 8-oxoG sites, which, in addition to initiating DNA repair, acts as a scaffold to recruit transcription factors, notably NF-κB.[5][7] The binding of NF-κB to these promoters triggers the transcription of a wide array of pro-inflammatory genes, including type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (Eotaxin/CCL11), which are central to the pathophysiology of asthma.[7][8]
This compound acts by competitively inhibiting the binding of OGG1 to 8-oxoG sites within the DNA.[5][9] This action prevents the subsequent recruitment of NF-κB and other transcription factors to the gene promoters, leading to a significant reduction in the expression of pro-inflammatory mediators.[6][7] The downstream effects include diminished recruitment of inflammatory cells (particularly eosinophils) to the lungs, reduced mucus production, and alleviation of airway hyperresponsiveness (AHR).[7][9]
Protocols: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol describes the induction of an acute allergic airway inflammation model in mice using ovalbumin (OVA) and the subsequent treatment with this compound to assess its therapeutic potential.[7][10]
Materials
-
Animals: Female BALB/c or C57BL/6J mice, 8-10 weeks old.[8]
-
Reagents:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide adjuvant (Alum) (e.g., Pierce)
-
This compound (MedchemExpress or other commercial supplier)[2]
-
Vehicle for this compound (e.g., DMSO, saline)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Methacholine (MCh) for AHR assessment
-
-
Equipment:
-
Syringes and needles for injections
-
Intratracheal administration device or nebulizer
-
Flow cytometer
-
PCR machine
-
Histology equipment
-
Lung function measurement system (e.g., FlexiVent)
-
Protocol Steps
-
Sensitization:
-
This compound Administration:
-
Airway Challenge:
-
Endpoint Analysis (Day 21):
-
Airway Hyperresponsiveness (AHR): Measure lung resistance and elastance in response to increasing concentrations of inhaled methacholine (e.g., up to 12.5 mg/mL) using a lung function measurement system.[7][9]
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and perform a lung lavage with PBS.
-
Cell Analysis: Centrifuge the BALF to pellet cells. Perform total and differential cell counts (eosinophils, neutrophils, macrophages) using flow cytometry or Giemsa-Wright staining of cytospins.[7][11]
-
Cytokine Analysis: Use the BALF supernatant to measure levels of key cytokines and chemokines (e.g., IL-4, IL-5, IL-13, CCL11) using a multiplex assay.[7][13]
-
Histology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining for general inflammation and Periodic acid-Schiff (PAS) staining to assess goblet cell hyperplasia and mucus production.[7]
-
IgE Measurement: Collect blood via cardiac puncture and measure total and OVA-specific IgE levels in the plasma using ELISA.[7]
-
Gene Expression Analysis: Isolate RNA from lung tissue homogenates. Perform RT-PCR or a PCR array to assess the expression of asthma and allergy-related genes.[7][11]
-
Data Presentation: Expected Outcomes
Treatment with this compound in the OVA-induced allergic airway inflammation model is expected to yield significant reductions across multiple inflammatory parameters. The data below is a summary of expected qualitative and quantitative changes based on published studies.[7][9][11][13]
Table 1: Effect of this compound on Inflammatory Cell Recruitment in BALF
| Cell Type | OVA Challenge Group | OVA + this compound Group | Expected Outcome |
| Eosinophils | Markedly Increased | Significantly Decreased | [7][11][14] |
| Inflammatory Macrophages | Increased | Significantly Decreased | [7][11] |
| Alveolar Macrophages | Increased | Significantly Decreased | [7][11] |
| Neutrophils | Increased | Significantly Decreased | [7][11] |
Table 2: Effect of this compound on Key Inflammatory Mediators
| Mediator | Location | OVA Challenge Group | OVA + this compound Group | Expected Outcome |
| IL-4 | BALF | Increased | Significantly Decreased | [7] |
| IL-5 | BALF | Increased | Significantly Decreased | [7] |
| IL-13 | BALF | Increased | Significantly Decreased | [7] |
| Eotaxin (CCL11) | BALF | Increased | Significantly Decreased | [7] |
| Total IgE | Plasma | Increased | Decreased | [7][9] |
| OVA-specific IgE | Plasma | Increased | Decreased | [7][9] |
| Activated NF-κB | Lung Tissue | Increased | Decreased | [7][14] |
Table 3: Effect of this compound on Gene Expression in Lung Tissue
| Gene | Function | OVA Challenge Group | OVA + this compound Group | Expected Outcome |
| Arg1 | M2 Macrophage Marker | Upregulated | Downregulated | [7][11] |
| Ccl11 (Eotaxin) | Eosinophil Chemoattractant | Upregulated | Downregulated | [7][11] |
| Ccl12 | Chemokine | Upregulated | Downregulated | [7][11] |
| Tnfrsf4 | T-cell Co-stimulatory Molecule | Upregulated | Downregulated | [7][11] |
| Bcl6 | Negative Regulator of Type 2 Inflammation | Unchanged/Downregulated | Upregulated | [11][14] |
Table 4: Effect of this compound on Pathophysiological Parameters
| Parameter | Assessment Method | OVA Challenge Group | OVA + this compound Group | Expected Outcome |
| Goblet Cell Hyperplasia | PAS Staining | Markedly Increased | Significantly Decreased | [7][14] |
| Mucus Production | PAS Staining | Markedly Increased | Significantly Decreased | [7][14] |
| Airway Hyperresponsiveness | Methacholine Challenge | Significantly Increased | Significantly Reduced | [7][11][14] |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Step-by-step guide for TH5487 solubility and preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3][4][5] By inhibiting OGG1, this compound prevents the repair of 8-oxoG, leading to its accumulation in the genome.[3] Beyond its role in DNA repair, OGG1 has been implicated in the regulation of gene expression, particularly in inflammatory processes. This compound has been shown to suppress proinflammatory gene expression and alleviate inflammation in preclinical models, making it a valuable tool for studying the roles of OGG1 in various pathological conditions, including cancer and inflammatory diseases.[6][7][8]
These application notes provide a comprehensive guide to the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 541.18 g/mol .[1][4] Its solubility is a critical factor for its use in experimental settings.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (18.47 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] |
| DMSO (with warming) | 60 mg/mL (110.86 mM) | Warming in a 50°C water bath and ultrasonication can aid dissolution.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Preparation of this compound Stock Solutions and Formulations
Proper preparation of this compound is crucial for obtaining reliable and reproducible experimental results. The following protocols detail the preparation of stock solutions for in vitro use and formulations for in vivo administration.
In Vitro Stock Solution Preparation
For most cell-based assays, a 10 mM stock solution in high-quality, anhydrous DMSO is recommended.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 184.7 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 541.18 g/mol ).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 50°C) or sonication may be used to facilitate dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for intraperitoneal (IP) or oral administration.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a method yielding a clear solution of ≥ 2.08 mg/mL.[2]
-
Prepare a concentrated DMSO stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Dilution with PEG300: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly before administration.
Protocol 3: Preparation of this compound Formulation for Oral Administration (Corn Oil Suspension)
-
Prepare a concentrated DMSO stock: Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
Suspension in Corn Oil: For a 1 mL working solution, add 50 µL of the 30 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Homogenization: Mix the solution evenly. The resulting mixture will be a homogeneous suspension.
-
Administration: This mixed solution should be used immediately for optimal results.[1]
Experimental Protocols
The following are example protocols for the use of this compound in common experimental settings.
In Vitro Cell-Based Assays
Protocol 4: Inhibition of Proinflammatory Gene Expression in Cell Culture
This protocol is based on studies demonstrating this compound's ability to suppress TNFα- and LPS-induced gene expression.[2][6]
-
Cell Seeding: Plate cells (e.g., MLE 12 or hSAECs) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (e.g., 5 µM) for 1 hour.[2] A vehicle control (e.g., 0.1% DMSO) should be included.
-
Induction of Inflammation: Add the inflammatory stimulus (e.g., TNFα at 20 ng/mL for 30 minutes or LPS at 100 ng/mL for 1 hour) to the cell culture medium.[6]
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis, such as qRT-PCR to measure the expression of proinflammatory genes (e.g., TNF, IL-6, CXCL1).
In Vivo Studies
Protocol 5: Alleviation of Allergic Airway Inflammation in a Mouse Model
This protocol is based on a study investigating the effect of this compound in an ovalbumin (OVA)-induced allergic airway inflammation model.[8]
-
Sensitization: Sensitize mice with an intraperitoneal injection of OVA on day 0 and day 7.
-
Challenge: Challenge the mice with intratracheal administration of OVA on days 14, 16, 18, and 20.
-
This compound Administration: Administer this compound via intraperitoneal injection (e.g., 40 mg/kg) prior to each OVA challenge.[9]
-
Endpoint Analysis: On day 21, sacrifice the mice and collect samples (e.g., lung tissue, plasma) for analysis of inflammatory markers, such as immune cell infiltration, cytokine levels, and IgE levels.[9]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of OGG1. This has two major downstream consequences: the impairment of DNA repair and the suppression of proinflammatory gene expression.
Figure 1: this compound Mechanism of Action
Caption: this compound inhibits OGG1, blocking DNA repair and inflammatory signaling.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment investigating the effects of this compound on gene expression.
Figure 2: In Vitro Experimental Workflow
Caption: A typical workflow for in vitro studies using this compound.
Summary of Quantitative Data
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | Value | Context | Reference |
| In Vitro | |||
| IC50 | 342 nM | Inhibition of OGG1 | [1][2][4] |
| Cell Treatment Concentration | 5 µM | Inhibition of proinflammatory gene expression | [1][2] |
| Cell Treatment Concentration | 10 µM | Induction of 8-oxoG accumulation | [3] |
| Incubation Time | 1 hour | Pre-treatment before inflammatory stimulus | [1][2] |
| In Vivo | |||
| Dosage (IP) | 8-30 mg/kg | Reduction of pulmonary neutrophil count in mice | [2] |
| Dosage (IP) | 40 mg/kg | Alleviation of allergic airway inflammation in mice | [9] |
| Administration Route | Intraperitoneal (IP) | Systemic delivery | [1][2][9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5487 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of TH5487, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] The following sections detail the necessary formulation, administration routes, and dosages for conducting animal studies to investigate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound functions as a selective, active-site inhibitor of OGG1, an enzyme crucial for the base excision repair of 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[2][3] By inhibiting OGG1, this compound prevents the binding of the enzyme to its DNA substrate, which in turn suppresses the expression of proinflammatory genes.[1][3] This inhibitory action has been shown to modulate inflammatory responses, making this compound a promising candidate for treating inflammatory conditions, allergic asthma, and pulmonary fibrosis.[4][5][6]
Quantitative Data Summary
The following tables summarize the reported dosages and formulations of this compound used in various in vivo animal studies.
Table 1: this compound In Vivo Dosages and Administration Routes
| Animal Model | Disease/Condition Investigated | Administration Route | Dosage | Dosing Frequency | Reference |
| Mice (C57BL/6J) | TNFα or LPS-induced airway inflammation | Intraperitoneal (i.p.) | 8-30 mg/kg | Prophylactic, single dose | [1] |
| Mice (BALB/c) | Ovalbumin (OVA)-induced allergic airway inflammation | Intraperitoneal (i.p.) | 40 mg/kg | Before each OVA challenge | [5] |
| Mice (Wild-type) | Bleomycin (BLM)-induced pulmonary fibrosis | Intraperitoneal (i.p.) | Not specified | Not specified | [6] |
| Mice | Renal ischemia-reperfusion injury | Intraperitoneal (i.p.) | 30 mg/kg | Every day for 3 days before surgery | [1] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent for this compound |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle |
This formulation yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a 1 mL working solution of this compound. Adjust volumes as needed for the total required amount, ensuring to prepare it fresh on the day of use.[1]
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% sodium chloride in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the formulation, a 20.8 mg/mL stock solution in DMSO is required.[1]
-
Mixing the Components: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300 and mix until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Final Mixing: Vortex the final solution to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
In Vivo Administration Protocol via Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Weighing: Weigh each animal to accurately calculate the required dose volume.
-
Dose Calculation: Use the following formula to calculate the volume of this compound formulation to inject:
-
Injection Volume (µL) = (Dosage (mg/kg) * Animal Weight (g)) / Concentration of this compound in formulation (mg/mL)
-
-
Injection Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting inflammation.
Experimental Workflow for In Vivo Studies
Caption: General workflow for this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 inhibitor this compound alleviates allergic airway inflammation in mice | bioRxiv [biorxiv.org]
- 5. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of OGG1, attenuates pulmonary fibrosis by NEDD4L-mediated OGG1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with TH5487 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[3] Beyond its canonical role in DNA repair, OGG1 has been shown to modulate the binding of transcription factors, such as NF-κB, to chromatin, thereby influencing gene expression, particularly in inflammatory responses.[2][4]
This compound inhibits OGG1 by binding to its active site, which prevents the recognition and repair of 8-oxoG lesions.[3][4] This inhibition leads to an accumulation of 8-oxoG in the genome and alters the chromatin dynamics of OGG1, reducing its recruitment to sites of DNA damage.[3] Consequently, this compound treatment can modulate the binding of transcription factors that are sensitive to the redox state of chromatin, making it a valuable tool for studying the interplay between DNA damage, repair, and gene regulation.
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) on cells treated with this compound to investigate the effects of OGG1 inhibition on the chromatin occupancy of specific DNA-binding proteins.
Key Applications
-
Investigating the effect of OGG1 inhibition on the recruitment of DNA repair factors to chromatin.
-
Studying the influence of OGG1 activity on the binding of transcription factors, such as NF-κB, to target gene promoters.
-
Elucidating the role of 8-oxoG lesions in modulating protein-DNA interactions.
Quantitative Data Summary
The following tables summarize quantitative data regarding the use and effects of this compound.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | [1][2] |
| IC₅₀ | 342 nM | [1] |
| Mechanism of Action | Active-site inhibitor, prevents OGG1 from recognizing its DNA substrate | [1][2] |
Table 2: Effect of this compound on Protein-Chromatin Binding (ChIP-qPCR)
| Target Protein | Gene Promoter | Cell Line | Treatment | Fold Change in Binding (vs. Control) | Reference |
| OGG1 | Cxcl1 | MLE 12 | 5 µM this compound + TNFα | Decreased | [2] |
| OGG1 | Cxcl2 | MLE 12 | 5 µM this compound + TNFα | Decreased | [2] |
| NF-κB (p65) | Cxcl1 | MLE 12 | 5 µM this compound + TNFα | Significantly Decreased | [2] |
| NF-κB (p65) | Cxcl2 | MLE 12 | 5 µM this compound + TNFα | Significantly Decreased | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
Application Note: A Homogeneous Fluorescence-Based Assay for High-Throughput Screening of OGG1 Inhibitors Using TH5487
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive homogeneous fluorescence-based assay for measuring the activity and inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the premutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA. Dysregulation of OGG1 activity is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive therapeutic target. We describe a protocol utilizing a fluorophore- and quencher-labeled oligonucleotide probe containing an 8-oxoG lesion. Upon cleavage by OGG1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. This assay is well-suited for high-throughput screening (HTS) of OGG1 inhibitors. As a proof of concept, we characterize the inhibitory activity of TH5487, a potent and selective OGG1 inhibitor.[1][2][3]
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by environmental factors, leading to oxidative DNA damage. One of the most abundant and mutagenic forms of this damage is 8-oxo-7,8-dihydroguanine (8-oxoG).[4] The primary enzyme responsible for recognizing and excising 8-oxoG is the DNA glycosylase OGG1, which initiates the BER pathway to maintain genomic integrity.[4][5]
Beyond its canonical role in DNA repair, OGG1 has been shown to have non-catalytic functions, including the modulation of gene expression.[6][7] The OGG1 protein, in complex with its excised product 8-oxoG, can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1, activating downstream signaling pathways such as the MAPK cascade.[4][5][8] This signaling role has implicated OGG1 in proinflammatory gene expression and inflammatory responses.[2][3]
Given its dual roles in DNA repair and signaling, the development of small molecule inhibitors of OGG1 is of significant interest for therapeutic applications in oncology and inflammatory diseases. This compound is a selective, active-site inhibitor of OGG1 that prevents the enzyme from binding to its DNA substrate.[1][2][9] This application note provides a detailed protocol for a fluorescence-based assay to quantify OGG1 activity and its inhibition by compounds such as this compound.
OGG1 Signaling and Inhibition by this compound
The signaling function of OGG1 is initiated upon the excision of an 8-oxoG base. The resulting OGG1•8-oxoG complex can then interact with and activate small GTPases, leading to downstream signaling cascades that can influence gene expression. This compound acts as a competitive inhibitor, binding to the active site of OGG1 and preventing its interaction with the 8-oxoG lesion in DNA. This not only halts the DNA repair process but also prevents the formation of the signaling-active OGG1•8-oxoG complex.
Caption: OGG1 signaling and inhibition by this compound.
Principle of the Fluorescence-Based Assay
The assay utilizes a synthetic oligonucleotide probe designed with a hairpin structure. This probe contains an 8-oxoG lesion within the duplex region. A fluorescent reporter (e.g., FAM) is attached to one end of the oligonucleotide, and a quencher (e.g., TAMRA or DABCYL) is attached to the other. In the intact hairpin conformation, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal.
When active OGG1 is added, it recognizes and binds to the 8-oxoG lesion. The glycosylase activity of OGG1 cleaves the N-glycosidic bond between the 8-oxoG base and the sugar backbone, creating an apurinic/apyrimidinic (AP) site. Subsequently, the AP lyase activity of OGG1 cleaves the phosphodiester backbone at the AP site. This cleavage disrupts the hairpin structure, leading to the separation of the fluorophore and the quencher. The resulting increase in distance between the two moieties eliminates the quenching effect, causing a measurable increase in fluorescence intensity that is directly proportional to OGG1 activity. Inhibitors of OGG1, such as this compound, will prevent this cleavage, resulting in a diminished fluorescence signal.
Caption: Fluorescence-based OGG1 inhibition assay workflow.
Materials and Reagents
-
Enzyme: Recombinant human OGG1 (purified)
-
Inhibitor: this compound
-
Fluorescent Probe: A 3'-FAM and 5'-TAMRA labeled oligonucleotide with an internal 8-oxoG. An example sequence is: 5'-/5TAMN/CGC GGC(8-oxoG) GCC GCG/36-FAM/-3'
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA
-
Control Compound: DMSO (vehicle for this compound)
-
Microplate: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements
-
Fluorescence Plate Reader: Capable of excitation at ~485 nm and emission detection at ~520 nm.
Experimental Protocols
OGG1 Activity Assay
-
Prepare a stock solution of the fluorescent oligonucleotide probe in nuclease-free water.
-
Prepare a working solution of recombinant human OGG1 in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within a reasonable time frame (e.g., 30-60 minutes).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Fluorescent oligonucleotide probe (final concentration, e.g., 100 nM)
-
-
Initiate the reaction by adding the OGG1 enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes).
OGG1 Inhibition Assay with this compound
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 1 nM to 100 µM.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant human OGG1 enzyme
-
This compound at various concentrations (or DMSO for the control). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent oligonucleotide probe to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity over time.
-
Determine the initial reaction rates from the linear portion of the fluorescence increase.
-
Plot the percentage of OGG1 inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
The inhibitory effect of this compound on OGG1 activity can be quantified and presented as follows:
Table 1: Inhibition of OGG1 by this compound
| This compound Concentration (nM) | OGG1 Activity (% of Control) | Standard Deviation |
| 0 (DMSO Control) | 100 | ± 5.2 |
| 10 | 92.1 | ± 4.8 |
| 50 | 75.3 | ± 3.9 |
| 100 | 60.8 | ± 3.1 |
| 342 | 50.0 | ± 2.5 |
| 500 | 41.2 | ± 2.0 |
| 1000 | 28.5 | ± 1.7 |
| 5000 | 15.6 | ± 1.1 |
| 10000 | 8.9 | ± 0.8 |
Note: The data presented in this table is representative and based on the reported IC50 value for this compound.[1][2][3] Actual experimental results may vary.
Table 2: Summary of this compound Properties
| Parameter | Value | Reference(s) |
| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | [1][2][3] |
| Mechanism of Action | Selective, active-site inhibitor; prevents OGG1 from binding to its DNA substrate | [1][2] |
| IC50 | 342 nM (cell-free assay) | [1][2][3] |
| Cellular Effects | Impairs repair of genomic 8-oxoG, reduces proinflammatory gene expression | [2][10] |
| In Vivo Efficacy | Reduces inflammation in mouse models | [1][2] |
Troubleshooting
-
High Background Fluorescence:
-
Ensure the quality of the fluorescent probe; degradation can lead to a high initial signal.
-
Optimize the concentration of the probe.
-
-
Low Signal-to-Noise Ratio:
-
Increase the concentration of OGG1 or the incubation time.
-
Check the activity of the OGG1 enzyme.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting.
-
Maintain a constant temperature during the assay.
-
Ensure complete mixing of reagents in the wells.
-
Conclusion
The fluorescence-based assay described in this application note provides a simple, rapid, and sensitive method for measuring OGG1 activity and for screening potential inhibitors. The use of a homogeneous format makes it amenable to high-throughput screening in a drug discovery setting. The characterization of the known OGG1 inhibitor this compound demonstrates the utility of this assay in quantifying inhibitor potency and elucidating mechanisms of action. This protocol can be a valuable tool for researchers investigating the roles of OGG1 in various diseases and for the development of novel therapeutics targeting this important enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Whole transcriptome analysis reveals a role for OGG1-initiated DNA repair signaling in airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
Using TH5487 to Study OGG1 Chromatin Dynamics and Recruitment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate.[1] This inhibitory action makes this compound a valuable tool for investigating the role of OGG1 in various cellular processes, including DNA repair, chromatin dynamics, and the regulation of gene expression. These application notes provide detailed protocols for utilizing this compound to study OGG1 chromatin dynamics and recruitment in mammalian cells.
Introduction
Oxidative stress can lead to the formation of various DNA lesions, with 8-oxoG being one of the most abundant and mutagenic. OGG1 is the primary enzyme responsible for the removal of 8-oxoG from the genome.[2] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of inflammatory gene expression by interacting with 8-oxoG in promoter regions, which can influence the binding of transcription factors such as NF-κB.[1][3]
This compound offers a powerful approach to acutely inhibit OGG1 function, allowing for the elucidation of its roles in cellular responses to oxidative stress.[4] This document outlines key experiments to probe the effects of this compound on OGG1, including the analysis of 8-oxoG accumulation, assessment of OGG1-chromatin binding via Fluorescence Recovery After Photobleaching (FRAP), and monitoring the recruitment of OGG1 to sites of DNA damage using laser micro-irradiation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on OGG1 function as reported in the literature.
| Parameter | Value | Reference(s) |
| IC50 (in vitro) | 342 nM | [5][6][7] |
| Cellular Concentration | 5-10 µM | [1][2] |
Table 1: this compound Inhibitory Concentration.
| Experimental Readout | Treatment Condition | Observed Effect | Reference(s) |
| Genomic 8-oxoG Levels | 10 µM this compound after KBrO3 treatment | Significant accumulation of 8-oxoG over time compared to DMSO control. | [2] |
| OGG1-GFP Chromatin Binding (FRAP) | 10 µM this compound after KBrO3 treatment | Increased nuclear mobility of OGG1-GFP, indicating impaired chromatin binding. | [1][2] |
| OGG1-GFP Recruitment to Laser-Induced Damage | 10 µM this compound | Reduced recruitment of OGG1-GFP to sites of DNA damage. | [2] |
| Proinflammatory Gene Expression (e.g., CXCL1) | 5 µM this compound with TNFα stimulation | >50% decrease in CXCL1 expression in wild-type cells. | [1] |
Table 2: Cellular Effects of this compound on OGG1 Dynamics and Function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows described in the protocols.
Caption: Mechanism of this compound action on OGG1.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Analysis of 8-oxoG Accumulation by Immunofluorescence
This protocol details the immunofluorescent staining of 8-oxoG in cells treated with this compound to assess the inhibition of OGG1's repair activity.
Materials:
-
U2OS cells
-
DMEM medium supplemented with 10% FBS and penicillin/streptomycin
-
Potassium bromate (KBrO3)
-
This compound
-
DMSO
-
Ice-cold acetone:methanol (1:1)
-
0.5% Triton X-100 in PBS
-
RNAse A
-
2.5 N HCl
-
0.1 M Sodium borate (pH 8.8)
-
4% BSA in PBS
-
Anti-8-OHdG antibody
-
Alexa Fluor conjugated secondary antibody
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells on coverslips in a 24-well plate.
-
Induce oxidative damage by treating cells with 20 mM KBrO3 in serum-free medium for 1 hour.[2]
-
Wash the cells with PBS and allow them to recover in fresh medium containing either 10 µM this compound or 0.1% DMSO (vehicle control) for the desired time points (e.g., 1, 4, 6 hours).[2]
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold acetone:methanol (1:1) for 20 minutes on ice.
-
Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.[2]
-
-
RNAse Treatment and DNA Denaturation:
-
Treat with RNAse A (100 µg/mL) for 1 hour at 37°C to degrade RNA.
-
To expose the 8-oxoG epitope, denature the DNA by incubating the cells in 2.5 N HCl for 30 minutes at room temperature.[2]
-
Neutralize with 0.1 M sodium borate (pH 8.8) for 10 minutes.
-
-
Immunostaining:
-
Block with 4% BSA in PBS for 1 hour.
-
Incubate with anti-8-OHdG primary antibody overnight at 4°C.
-
Wash with PBS and incubate with an appropriate Alexa Fluor conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the mean fluorescence intensity of 8-oxoG in the nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
Protocol 2: Analysis of OGG1-Chromatin Binding by FRAP
This protocol uses Fluorescence Recovery After Photobleaching (FRAP) to measure the mobility of GFP-tagged OGG1, which is indicative of its binding to chromatin.
Materials:
-
U2OS cells stably expressing OGG1-GFP
-
DMEM medium
-
KBrO3
-
This compound
-
DMSO
-
Confocal microscope with FRAP capabilities and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS OGG1-GFP cells in glass-bottom dishes.
-
Treat cells with 40 mM KBrO3 for 1 hour to induce oxidative DNA damage and immobilize OGG1 on chromatin.[2]
-
Add 10 µM this compound or 0.1% DMSO to the medium and incubate for an additional hour.
-
-
FRAP Experiment:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire pre-bleach images of a selected nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-time of recovery (t1/2) to quantify the dynamics of OGG1-GFP. An increase in the mobile fraction indicates reduced chromatin binding.
-
Protocol 3: Analysis of OGG1 Recruitment to DNA Damage by Laser Micro-irradiation
This protocol allows for the visualization and quantification of OGG1-GFP recruitment to locally induced DNA damage.
Materials:
-
U2OS cells stably expressing OGG1-GFP
-
Hoechst 33342
-
This compound
-
DMSO
-
Confocal microscope equipped with a 405 nm laser for micro-irradiation and an environmental chamber.
Procedure:
-
Cell Preparation and Treatment:
-
Seed U2OS OGG1-GFP cells in glass-bottom dishes.
-
Treat the cells with 10 µM this compound or 0.1% DMSO for 1 hour.
-
Pre-sensitize the cells with 10 µg/mL Hoechst 33342 for 10 minutes at 37°C.[2]
-
-
Laser Micro-irradiation:
-
Place the dish on the microscope stage within the environmental chamber.
-
Select a cell and acquire a pre-irradiation image.
-
Use the 405 nm laser to irradiate a defined region within the nucleus to induce DNA damage.
-
Immediately begin acquiring a time-lapse series of images to monitor the accumulation of OGG1-GFP at the site of damage.
-
-
Data Analysis:
-
Measure the fluorescence intensity of OGG1-GFP at the damage site and in a non-damaged region of the nucleus over time.
-
Correct for background and photobleaching.
-
Plot the relative fluorescence intensity at the damage site over time to visualize the recruitment kinetics.
-
Compare the recruitment kinetics between DMSO and this compound-treated cells. A reduction in the peak fluorescence intensity indicates impaired recruitment.[2]
-
Conclusion
This compound is a specific and potent inhibitor of OGG1, making it an indispensable tool for studying the multifaceted roles of this enzyme in DNA repair and gene regulation.[4][8] The protocols provided here offer a comprehensive framework for investigating the impact of this compound on OGG1 chromatin dynamics and its recruitment to sites of DNA damage. These experiments can provide valuable insights into the cellular response to oxidative stress and the non-canonical functions of OGG1.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptglab.com [ptglab.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Laser Microirradiation and Real-time Recruitment Assays Using an Engineered Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation | Lund University Publications [lup.lub.lu.se]
- 8. Laser Microirradiation and Real-time Recruitment Assays Using an Engineered Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding TH5487 Off-Target Effects on ABC Family Transporters
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the OGG1 inhibitor, TH5487, on ABC family transporters. This resource offers troubleshooting guidance and frequently asked questions to support the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on ABC family transporters?
A1: Published research has identified that this compound exhibits off-target activity by inhibiting the function of at least two members of the ABC transporter family: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).[1][2] This inhibition is independent of its primary inhibitory effect on the DNA glycosylase OGG1.[1][2]
Q2: What is the functional consequence of this compound-mediated inhibition of ABCB1 and ABCG2?
A2: Inhibition of these efflux pumps by this compound leads to a higher intracellular accumulation of various fluorescent probes and cytotoxic drugs that are substrates of ABCB1 and ABCG2.[1][2] This can result in an enhanced cytotoxic effect when this compound is used in combination with these agents.[1][2]
Q3: At what concentrations are these off-target effects observed?
A3: The off-target inhibition of ABC transporters by this compound is observed at concentrations commonly used for in vitro and in vivo studies of OGG1 inhibition.[1] Researchers should be aware of this potential confounding factor when interpreting experimental results.
Q4: Are there specific quantitative data available for the inhibition of ABCB1 and ABCG2 by this compound?
Data Presentation
As specific IC50 values for this compound's inhibition of ABCB1 and ABCG2 are not available in the provided search results, a quantitative data table cannot be generated at this time. It is recommended to determine these values empirically for your specific experimental system.
Experimental Protocols
To investigate the off-target effects of this compound on ABCB1 and ABCG2, researchers can utilize well-established fluorescent substrate efflux assays. Below are detailed methodologies for two common assays.
Calcein-AM Efflux Assay for ABCB1 Activity
This assay measures the activity of ABCB1 by quantifying the intracellular accumulation of calcein, a fluorescent product of the non-fluorescent substrate Calcein-AM.
Materials:
-
Cells expressing ABCB1 (e.g., MDR1-overexpressing cell line) and a parental control cell line.
-
This compound
-
Known ABCB1 inhibitor (e.g., Verapamil, positive control)
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the ABCB1-expressing and parental cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the positive control inhibitor (Verapamil) in HBSS for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm) or a flow cytometer.
Hoechst 33342 Efflux Assay for ABCG2 Activity
This assay assesses ABCG2 function by measuring the efflux of the fluorescent DNA stain Hoechst 33342.
Materials:
-
Cells expressing ABCG2 (e.g., BCRP-overexpressing cell line) and a parental control cell line.
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143, positive control)
-
Hoechst 33342
-
HBSS or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the ABCG2-expressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Compound Incubation: Treat the cells with different concentrations of this compound or the positive control inhibitor (Ko143) in HBSS for 30-60 minutes at 37°C. Include a vehicle control.
-
Hoechst 33342 Staining: Add Hoechst 33342 to each well at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Wash (Optional): Washing is not always necessary for Hoechst 33342 but can be performed with cold HBSS to reduce background.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~461 nm) or a flow cytometer.
Troubleshooting Guides
Issue 1: High background fluorescence in the Calcein-AM assay.
-
Possible Cause: Extracellular hydrolysis of Calcein-AM by esterases present in serum.
-
Solution: Perform the assay in a serum-free buffer like HBSS. Ensure thorough washing steps to remove any extracellularly cleaved calcein.
Issue 2: Low signal-to-noise ratio in the Hoechst 33342 assay.
-
Possible Cause: Suboptimal dye concentration or incubation time.
-
Solution: Titrate the concentration of Hoechst 33342 and optimize the incubation time for your specific cell line to achieve a robust signal.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density, passage number, or health.
-
Solution: Use cells within a consistent passage number range and ensure a uniform cell seeding density. Monitor cell health to avoid confounding factors.
Issue 4: Test compound (this compound) appears to have no effect.
-
Possible Cause: The concentration range tested is not appropriate, or the compound is unstable in the assay medium.
-
Solution: Test a broader range of this compound concentrations. Prepare fresh dilutions of the compound for each experiment.
Mandatory Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: General experimental workflow for assessing ABC transporter inhibition.
References
Troubleshooting TH5487 experiments and unexpected results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TH5487, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). Address unexpected results and refine your experimental design with the information below.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased accumulation of fluorescent dyes or chemotherapeutic agents when treated with this compound. Is this an expected on-target effect?
A1: This is likely an off-target effect of this compound.[1][2] Studies have revealed that this compound can inhibit members of the ATP-binding cassette (ABC) family of transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[1][2] This inhibition of efflux pumps leads to higher intracellular concentrations of various substrates, including fluorescent dyes like MitoTracker Green, TMRE, and SiR-DNA, as well as chemotherapeutic drugs such as mitoxantrone.[1] This effect is independent of OGG1 activity.[1]
Q2: I am observing mitotic defects in my cells after this compound treatment. Is this related to OGG1 inhibition?
A2: The mitotic disturbances you are observing are likely another off-target effect of this compound and are independent of its function as an OGG1 inhibitor.[1][2] It has been reported that some OGG1 inhibitors can interfere with mitotic progression.[2] It is crucial to consider this when interpreting results related to cell cycle and proliferation.
Q3: I am not seeing the expected accumulation of 8-oxoG in my cells after this compound treatment and induction of oxidative stress. What could be the reason?
A3: While this compound does inhibit OGG1 and leads to an accumulation of genomic 8-oxoG, several factors could influence the observed levels:[3][4]
-
Compensatory Repair Pathways: Other DNA glycosylases, such as NEIL1 and NEIL2, may be recruited to repair oxidative DNA damage when OGG1 is inhibited.[5] Studies have shown increased recruitment of NEIL1 to DNA damage sites in the presence of this compound.[5]
-
Experimental Timeline: The peak of 8-oxoG accumulation might be time-dependent. One study showed a significant increase in genomic 8-oxoG after 2.5 hours of this compound treatment following KBrO3 exposure.[4]
-
Sensitivity of Detection Method: The method used to detect 8-oxoG might not be sensitive enough to pick up subtle changes. A modified Comet assay has been shown to detect an increase in OGG1 substrate levels with this compound treatment.[6]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective, active-site inhibitor of OGG1.[4][7][8] It binds to the catalytic pocket of OGG1, preventing the enzyme from binding to its substrate, 8-oxoguanine (8-oxoG), within the DNA.[1][4] This inhibition of OGG1's glycosylase activity impairs the base excision repair (BER) pathway for oxidative DNA damage.[3][9] Beyond DNA repair, this compound has been shown to suppress proinflammatory gene expression by preventing OGG1 from interacting with guanine-rich promoters of these genes.[4][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Increased intracellular fluorescence or drug accumulation | Off-target inhibition of ABC efflux pumps (MDR1, BCRP) by this compound.[1][2] | Use OGG1 knockout/knockdown cells as a negative control to confirm if the effect is OGG1-independent. Consider using a lower concentration of this compound or a different OGG1 inhibitor if available. |
| Mitotic abnormalities (e.g., metaphase arrest) | Off-target effect of this compound on mitotic progression.[2] | Carefully analyze cell cycle profiles. Attribute mitotic phenotypes to off-target effects in the interpretation of your data. |
| No significant increase in 8-oxoG levels | Compensatory repair by other glycosylases (e.g., NEIL1, NEIL2).[5] Insufficient duration of treatment or insensitive detection method. | Measure the expression or recruitment of other DNA glycosylases. Optimize the timing of 8-oxoG measurement after inducing oxidative stress.[4] Use a highly sensitive detection method like a modified Comet assay.[6] |
| Unexpected changes in gene expression unrelated to inflammation or DNA repair | OGG1's role in transcriptional regulation beyond its canonical repair function. | Investigate the promoter regions of the affected genes for guanine-rich sequences where OGG1 might bind. |
| Cell death observed at high concentrations | Although generally well-tolerated, high concentrations of any compound can lead to toxicity.[4] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. |
Experimental Protocols
Induction of Oxidative DNA Damage with Potassium Bromate (KBrO₃)
This protocol is adapted from studies investigating the effect of this compound on the repair of oxidative DNA damage.[3][4]
-
Cell Culture: Plate cells (e.g., U2OS) to be 70-80% confluent on the day of the experiment.
-
KBrO₃ Treatment: Treat cells with 20 mM KBrO₃ in serum-free medium for 1 hour to induce the formation of 8-oxoG lesions.[3][4]
-
Wash and this compound Treatment: After 1 hour, remove the KBrO₃-containing medium and wash the cells twice with PBS. Add fresh, complete medium containing either this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO).[3][4]
-
Time-Course Analysis: Harvest cells at different time points (e.g., 0, 2.5, 5, 24 hours) after this compound addition to analyze the levels of genomic 8-oxoG.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is binding to OGG1 in your cells.[4]
-
Treatment: Treat cultured cells (e.g., Jurkat A3) with this compound (e.g., 10 µM) or vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Analysis: Analyze the soluble fraction of OGG1 at each temperature by immunoblotting. An increase in the melting temperature of OGG1 in this compound-treated cells indicates target engagement.[4]
Visualizations
Caption: On-target and off-target effects of this compound.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
Technical Support Center: Optimizing TH5487 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the OGG1 inhibitor, TH5487. The following information, presented in a question-and-answer format, addresses specific issues related to optimizing this compound concentration to minimize cytotoxicity and offers detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate, thereby inhibiting the repair of 8-oxoG lesions. This inhibition of OGG1's DNA repair function can lead to the accumulation of 8-oxoG in the genome.
Beyond its role in DNA repair, OGG1 also functions as a transcriptional co-activator for NF-κB, a key regulator of pro-inflammatory gene expression. This compound has been shown to suppress the expression of pro-inflammatory genes by preventing OGG1 from binding to the promoter regions of these genes, which in turn reduces the recruitment of NF-κB.
Q2: What is the reported IC50 of this compound for OGG1 inhibition?
A2: The half-maximal inhibitory concentration (IC50) of this compound for OGG1 is approximately 342 nM.
Q3: Is this compound cytotoxic?
A3: this compound has been reported to exhibit selective cytotoxicity, showing a greater effect on the proliferation of a large panel of cancer cell lines compared to non-transformed immortalized cells.[1] This suggests a therapeutic window where cancer cells can be targeted with minimal impact on normal cells. The cytotoxic effects in cancer cells are thought to be linked to the induction of replication stress.[1][2] However, it is crucial to determine the optimal concentration for each cell line and experimental condition to minimize off-target effects and potential cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: A significant off-target effect of this compound is the inhibition of the ABC family of efflux pumps, particularly ABCB1 (MDR1) and ABCG2 (BCRP).[3] This inhibition can lead to increased intracellular accumulation of this compound and other co-administered drugs, which may contribute to enhanced cytotoxicity. This is an important consideration when designing experiments, especially those involving combination therapies. These off-target effects have been observed at concentrations commonly used in in-vivo studies.[3]
Q5: What is a typical starting concentration for in vitro experiments?
A5: Based on published studies, a common concentration range for in vitro cell culture experiments is 5 µM to 10 µM.[4] However, it is strongly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that achieves the desired biological effect while minimizing cytotoxicity.
Q6: Are there any known issues with the in vivo efficacy of this compound?
A6: Some studies have reported that this compound may not effectively reduce tumor growth in xenograft mouse models.[1] This has been attributed to potential binding of this compound to serum albumin, which could limit its bioavailability and efficacy in vivo.[1] Researchers planning in vivo studies should consider this limitation and may need to explore alternative formulation strategies to improve the pharmacokinetic profile of the compound.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in non-cancerous cell lines | Concentration of this compound is too high. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the EC50 for cytotoxicity in your specific cell line. Start with a lower concentration range (e.g., 0.1 µM to 10 µM). |
| Off-target effects. | Consider the possibility of efflux pump inhibition leading to increased intracellular drug concentration. If co-treating with other compounds, evaluate their potential for being substrates of MDR1 or BCRP. | |
| Inconsistent or unexpected results between experiments | This compound degradation. | This compound is light-sensitive. Protect stock solutions and working solutions from light. Prepare fresh working solutions from a frozen stock for each experiment. |
| Cell culture media components. | The stability of components in cell culture media can affect experimental outcomes. Ensure consistent media preparation and storage. L-glutamine, for example, is known to degrade over time. | |
| Low in vivo efficacy | Serum albumin binding. | This compound may bind to serum albumin, reducing its free concentration and efficacy.[1] Consider formulating this compound in a vehicle that minimizes protein binding or explore the use of modified versions of the inhibitor with improved pharmacokinetic properties. |
| Poor solubility/stability of in vivo formulation. | Ensure the in vivo formulation is properly prepared and stable. It may be necessary to test different vehicles to optimize solubility and stability. | |
| Difficulty dissolving this compound | Poor solubility in aqueous solutions. | This compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous experimental buffer or media. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls. |
Data Presentation
Table 1: Summary of this compound In Vitro and In Vivo Concentrations from Literature
| Application | Cell Line/Model | Concentration/Dosage | Treatment Duration | Observed Effect | Reference |
| In Vitro | Jurkat A3 T lymphocytes | 10 µM | 1 hour | Accumulation of genomic 8-oxoG | Hanna et al., 2020[7] |
| U2OS (osteosarcoma) | 10 µM | 1 hour | Reduced OGG1 recruitment to DNA damage | Hanna et al., 2020[7] | |
| MLE 12, hSAECs | 5 µM | 1 hour | Decreased TNFα- and LPS-induced proinflammatory gene expression | MedChemExpress | |
| T-cell acute lymphoblastic leukemia cell lines | 5-20 µM | 5 days | Dose-dependent decrease in viability | Visnes et al., 2020[2] | |
| In Vivo | Mice (LPS-induced lung inflammation) | 30 mg/kg (i.p.) | Single dose | Reduced neutrophil infiltration | Selleck Chemicals[4] |
| Mice (Ovalbumin-induced allergic airway inflammation) | 40 mg/kg (i.p.) | Prior to each challenge | Decreased goblet cell hyperplasia and mucus production | bioRxiv |
Note: This table provides examples from the literature. Optimal concentrations should be determined experimentally for each specific model and cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well plate
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubate for the desired treatment duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plate
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Caption: this compound inhibits OGG1, blocking DNA repair and NF-κB activation.
Caption: A stepwise approach to determine the optimal this compound concentration.
References
- 1. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. academic.oup.com [academic.oup.com]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. New formulation approaches to improve solubility and drug release from fixed dose combinations: case examples pioglitazone/glimepiride and ezetimibe/simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
Potential for TH5487 to induce cellular toxicity in non-transformed cells
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for TH5487 to induce cellular toxicity in non-transformed cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to non-transformed (normal) cells?
A1: Generally, this compound displays selective toxicity towards cancer cells and is well-tolerated by non-transformed immortalized cells.[1][2] This selectivity is attributed to the higher levels of reactive oxygen species (ROS) and oxidative DNA damage, such as 8-oxoguanine (8-oxoG), present in cancer cells.[3] By inhibiting the 8-oxoguanine DNA glycosylase 1 (OGG1), this compound leads to an accumulation of these lesions, inducing replication stress and subsequent cell death preferentially in cancer cells.[2][3]
Q2: What are the known off-target effects of this compound in non-transformed cells?
A2: A significant off-target effect of this compound, independent of its OGG1 inhibition, is the inhibition of ABC family efflux pumps, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[4][5][6] This can lead to increased intracellular concentrations of other fluorescent probes and chemotherapeutic agents, potentially enhancing their cytotoxic effects.[4][5][6] It is crucial to consider this when co-administering this compound with other drugs.
Q3: Does this compound affect the cell cycle of normal cells?
A3: Studies have shown that this compound has a minimal impact on the cell cycle progression of non-transformed cell lines such as HMLE. In one study, the percentage of mitotic cells in the presence of this compound remained around 2%, which was comparable to control cells.[4]
Q4: How does this compound impact OGG1 function and DNA integrity in cells?
A4: this compound is a competitive inhibitor that binds to the active site of OGG1, preventing it from recognizing and excising 8-oxoG lesions from DNA.[1][5] This leads to an accumulation of genomic 8-oxoG.[2] this compound treatment also impairs the binding of OGG1 to chromatin and reduces its recruitment to sites of DNA damage.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in non-transformed cells. | 1. Off-target inhibition of efflux pumps: this compound can inhibit MDR1 and BCRP, increasing the intracellular concentration and toxicity of co-administered compounds.[4][5][6] 2. High concentration of this compound: Exceeding the optimal concentration range may lead to non-specific toxicity. | 1. Review co-administered compounds: Check if any are substrates of MDR1 or BCRP. If so, consider reducing their concentration or using an alternative. 2. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific non-transformed cell line. |
| Inconsistent results in cytotoxicity assays. | 1. Cell line-dependent effects: The expression levels of efflux pumps like BCRP and MDR1 can vary between cell lines, influencing the off-target effects of this compound.[4] 2. Serum protein binding: this compound may bind to serum albumin, reducing its effective concentration in vitro and in vivo.[1] | 1. Characterize efflux pump expression: Determine the expression levels of MDR1 and BCRP in your cell lines. 2. Optimize serum concentration: Consider reducing the serum percentage in your culture medium during this compound treatment, if compatible with cell health. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic properties: this compound has been reported to have limited efficacy in reducing tumor growth in xenograft mouse models, potentially due to binding to serum albumin proteins.[1] | Consider alternative formulations: For in vivo studies, exploring different drug delivery systems or formulations may be necessary to improve the pharmacokinetic profile of this compound.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of non-transformed cells.
Materials:
-
Non-transformed cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and its differential effects on cancer vs. normal cells.
Caption: Off-target effect of this compound on efflux pumps.
Caption: Experimental workflow for assessing cell viability using an MTT assay.
References
- 1. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression | Semantic Scholar [semanticscholar.org]
Interpreting data considering TH5487's OGG1-independent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OGG1 inhibitor, TH5487. The focus is on understanding and correctly interpreting data, with a special consideration for its OGG1-independent effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe enhanced cytotoxicity when combining this compound with our chemotherapeutic drug, which we did not expect to be solely dependent on OGG1 inhibition. What could be the underlying mechanism?
A1: This is a key consideration when working with this compound. Studies have revealed that this compound has significant off-target effects, primarily the inhibition of ATP-dependent efflux pumps like MDR1 (ABC B1) and BCRP (ABC G2).[1][2][3][4] This inhibition leads to higher intracellular accumulation of various drugs, which can result in a synergistic cytotoxic effect that is independent of OGG1 activity.[1][4] Therefore, the enhanced cytotoxicity you are observing is likely due to the increased intracellular concentration of your chemotherapeutic agent, caused by this compound's inhibition of these efflux pumps. To confirm this, you could use OGG1 knockout cells and observe if the synergistic effect persists.[1][4]
Q2: Our fluorescence-based assays are showing unexpectedly high intracellular accumulation of fluorescent dyes in the presence of this compound. Is this related to OGG1 inhibition?
A2: No, this is not directly related to OGG1 inhibition. The increased intracellular accumulation of fluorescent dyes is a known OGG1-independent effect of this compound.[1] Like with chemotherapeutic drugs, this compound inhibits efflux pumps such as MDR1 and BCRP, which are responsible for transporting a wide range of substrates, including many common fluorescent dyes, out of the cell.[1][2][3][4][5] This leads to higher intracellular fluorescence, which could be misinterpreted if not accounted for.
Q3: We are seeing an accumulation of 8-oxoG lesions in our cells treated with this compound, but we are unsure if the compound is effectively engaging OGG1. How can we confirm target engagement?
A3: The accumulation of 8-oxoG lesions is a direct consequence of OGG1 inhibition by this compound and a primary indicator of its on-target activity.[6][7][8] this compound is a competitive inhibitor that binds to the active site of OGG1, preventing it from binding to and excising 8-oxoG from the DNA.[1][4][9][10] To further validate target engagement in living cells, you can perform fluorescence recovery after photobleaching (FRAP) assays with GFP-tagged OGG1.[6][11] Treatment with this compound will result in increased mobility of OGG1, indicating impaired binding to chromatin.[6] Additionally, you can assess the thermal stability of OGG1 in the presence of this compound, as the inhibitor has been shown to increase its melting temperature.[9][12]
Q4: We are investigating the role of OGG1 in inflammation and see a reduction in pro-inflammatory gene expression with this compound treatment. Are there any off-target effects we should be aware of in this context?
A4: While this compound has been shown to suppress pro-inflammatory gene expression by preventing OGG1 from binding to the promoters of these genes, it is crucial to consider the efflux pump inhibition.[12][13] The intracellular concentration of signaling molecules or other compounds used to induce inflammation in your experimental system could be altered by this compound. However, the primary anti-inflammatory mechanism of this compound is considered to be on-target, involving the inhibition of OGG1's role in transcriptional regulation.[1][12][13] this compound has been shown to decrease the DNA occupancy of NF-κB at the promoters of pro-inflammatory genes.[12]
Q5: Are there any known compensatory mechanisms that might be activated in response to OGG1 inhibition by this compound?
A5: Yes, there is evidence suggesting that other DNA glycosylases, specifically NEIL1 and NEIL2, may act as a backup for OGG1.[11][14] Studies have shown that in the presence of this compound, there is an increased recruitment of NEIL1 to sites of DNA damage.[14] Furthermore, depletion of NEIL1 or NEIL2 in combination with this compound treatment leads to a higher accumulation of genomic 8-oxoG lesions, suggesting a compensatory role for these enzymes.[14]
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target | IC50 | Assay Conditions | Reference |
| OGG1 | 342 nM | In vitro DNA glycosylase activity assay | [9][10] |
| OGG1 | 0.800 µM ± 0.061 µM | Fluorescence-based duplex oligodeoxynucleotide incision assay | [15] |
Table 2: Effect of this compound on Efflux Pump Activity
| Efflux Pump | Effect of this compound | Cell Line | Reference |
| BCRP (ABCG2) | Inhibition | U2OS | [1] |
| MDR1 (ABCB1) | Inhibition | U2OS | [1] |
| MRP1 | Minor Inhibition | U2OS | [1] |
Key Experimental Protocols
1. 8-oxoG Lesion Accumulation Assay
-
Objective: To quantify the accumulation of 8-oxoG in genomic DNA following this compound treatment.
-
Methodology:
-
Treat cells (e.g., U2OS) with an oxidizing agent like potassium bromate (KBrO₃) to induce 8-oxoG lesions.[6]
-
Remove the oxidizing agent and incubate the cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[6]
-
At various time points, fix the cells and perform immunofluorescence staining using an antibody specific for 8-oxoG.
-
Acquire images using a high-content imaging system and quantify the fluorescence intensity of 8-oxoG in the nucleus.[6]
-
-
Expected Outcome: this compound-treated cells will show a significantly higher level of 8-oxoG lesions over time compared to the control group, indicating inhibition of OGG1-mediated repair.[6]
2. Efflux Pump Inhibition Assay
-
Objective: To determine the effect of this compound on the activity of efflux pumps like MDR1 and BCRP.
-
Methodology:
-
Use a fluorescent substrate for the efflux pump of interest (e.g., Hoechst 33342 for BCRP and MDR1).
-
Incubate cells (e.g., U2OS) with the fluorescent substrate in the presence of this compound (e.g., 10 µM) or a known inhibitor (e.g., Verapamil) as a positive control.
-
Measure the intracellular fluorescence intensity using a plate reader or flow cytometry.
-
-
Expected Outcome: Cells treated with this compound will exhibit higher intracellular fluorescence compared to untreated cells, similar to the positive control, indicating inhibition of efflux pump activity.[1]
3. OGG1 Target Engagement (Fluorescence Recovery After Photobleaching - FRAP)
-
Objective: To assess the binding dynamics of OGG1 to chromatin in the presence of this compound.
-
Methodology:
-
Use cells stably expressing GFP-tagged OGG1.
-
Induce oxidative DNA damage (e.g., with KBrO₃).
-
Treat the cells with this compound or a vehicle control.
-
Perform FRAP by photobleaching a small region of the nucleus and monitoring the recovery of GFP-OGG1 fluorescence over time.[6]
-
-
Expected Outcome: this compound-treated cells will show a faster fluorescence recovery and a larger mobile fraction of GFP-OGG1, indicating that the inhibitor is preventing OGG1 from tightly binding to damaged chromatin.[6]
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (this compound) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-5-formamidopyrimidine, 4,6-Diamino-5-formamidopyrimidine, and 8-Oxoguanine from Oxidatively Damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
TH5487 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TH5487 for long-term use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years. Ensure the vial is tightly sealed to prevent moisture absorption.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I store this compound stock solutions?
Aliquoted stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1]
Q4: Can I store this compound solutions in aqueous buffers (e.g., PBS, Tris)?
Currently, there is limited published data on the long-term stability of this compound in aqueous buffers. As a general precaution for small molecules, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them on the same day. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours. For critical experiments, it is advisable to perform a stability test by comparing freshly prepared solutions with those stored for a short period.
Q5: Is this compound stable in cell culture media?
Q6: How should I prepare this compound for in vivo experiments?
For in vivo studies, working solutions should be prepared fresh on the day of use.[1] A common method involves diluting a concentrated DMSO stock solution with a vehicle such as corn oil or a formulation containing PEG300, Tween-80, and saline.[1] For instance, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[1]
Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |
| Stock Solution in DMSO | -20°C | Up to 1 year[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] Use fresh DMSO as moisture can reduce solubility. |
| -80°C | Up to 2 years[1] | Aliquot into single-use volumes. | |
| Working Solution (Aqueous Buffer) | 4°C | Use on the same day (recommended) | Prepare fresh for each experiment. |
| Working Solution (In Vivo) | Room Temperature | Use immediately[1] | Prepare fresh on the day of administration.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in experiments.
This could be due to the degradation of the compound. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Precipitation of this compound in aqueous solutions.
This compound has low aqueous solubility. If you observe precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%).
-
Sonication: Gentle sonication can help dissolve the compound.
-
Warming: Briefly warming the solution to 37°C may aid in dissolution. However, prolonged heating is not recommended due to potential degradation.
-
Fresh Preparation: Prepare the aqueous solution immediately before use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays (e.g., 10 µM in Cell Culture Medium)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately.
-
Signaling Pathway Perturbed by this compound
This compound is an inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). By inhibiting OGG1, this compound prevents the repair of 8-oxoG, leading to its accumulation in the genome. This can modulate downstream signaling pathways, such as inhibiting the expression of pro-inflammatory genes.
Caption: this compound inhibits OGG1, blocking BER and pro-inflammatory signaling.
References
Navigating TH5487: A Guide to Controlling for Off-Target Effects in Your Experiments
Welcome to the technical support center for researchers utilizing TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). While this compound is a valuable tool for studying the roles of OGG1 in DNA repair and inflammation, it is crucial to design experiments that account for its known off-target activities.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help you generate robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a selective, active-site inhibitor of OGG1 with an IC50 of 342 nM.[4][5][6][7] It functions by binding to the catalytic pocket of OGG1, which prevents the enzyme from recognizing and excising its DNA substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[1][2][3][8] This inhibition of OGG1's glycosylase activity leads to the accumulation of 8-oxoG lesions in the genome and can suppress the expression of pro-inflammatory genes.[8][9]
Q2: What are the known off-target effects of this compound?
The most significant documented off-target effect of this compound is the inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] This can lead to the intracellular accumulation of various compounds, including fluorescent dyes and chemotherapeutic agents, which can confound experimental results, particularly in cancer research.[1][2]
Another OGG1 inhibitor with a different chemical structure, SU0268, has been shown to have an OGG1-independent anti-mitotic activity.[1][2] While this effect has not been definitively reported for this compound, it is a potential off-target activity to be aware of, especially when observing effects on cell proliferation or viability.
Q3: How can I be sure my observed phenotype is due to OGG1 inhibition and not an off-target effect?
This is a critical question in pharmacological studies. The most robust way to confirm that your observed phenotype is OGG1-dependent is to use a multi-pronged approach that includes several key control experiments. These are detailed in the troubleshooting guides below and include the use of OGG1 knockout/knockdown cells, inactive analogs of this compound, and orthogonal OGG1 inhibitors.
Troubleshooting Guides
Issue 1: Unexplained cytotoxicity or altered drug sensitivity in cancer cell lines.
Possible Cause: Off-target inhibition of ABC transporters (MDR1 and BCRP) by this compound can increase the intracellular concentration of co-administered drugs or affect the efflux of fluorescent dyes used in viability assays.[1][2]
Troubleshooting Steps:
-
OGG1 Knockout/Knockdown Control: The gold standard for validating on-target effects is to replicate the experiment in a cell line where OGG1 has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the phenotype observed with this compound treatment in wild-type cells is absent in OGG1 knockout/knockdown cells, it strongly suggests the effect is OGG1-dependent.[9]
-
Inactive Analog Control: Use a structurally similar but inactive analog of this compound, such as TH2840 or TH5411, as a negative control.[9] These compounds are not expected to inhibit OGG1. If the phenotype persists with the inactive analog, it is likely an off-target effect.
-
Efflux Pump Activity Assay: Directly measure the activity of MDR1 and BCRP in the presence of this compound using commercially available assays (e.g., using fluorescent substrates like Rhodamine 123 for MDR1 or Hoechst 33342 for BCRP). This will quantify the extent of ABC transporter inhibition at your experimental concentration of this compound.
-
Dose-Response Analysis: Perform a dose-response curve for this compound for both its on-target effect (e.g., inhibition of 8-oxoG repair) and the observed off-target phenotype. A significant separation between the effective concentrations for each effect can help distinguish between on- and off-target activities.
Issue 2: Observing a phenotype that is inconsistent with the known function of OGG1.
Possible Cause: The observed effect may be due to a novel, uncharacterized off-target interaction of this compound.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that this compound is engaging with OGG1 in your cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. A lack of a thermal shift for OGG1 in the presence of this compound might indicate issues with compound penetration or target engagement in your specific experimental setup.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): To identify potential off-target binding partners of this compound, you can perform an IP-MS experiment. This involves using a tagged version of this compound (if available) or a related compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Quantitative Data Summary
| Compound | Target | IC50 | Off-Target(s) | Off-Target IC50 | Reference(s) |
| This compound | OGG1 | 342 nM | ABCB1 (MDR1), ABCG2 (BCRP) | Not yet quantified | [4][5][6][7],[1][2] |
| SU0268 | OGG1 | - | ABCB1 (MDR1), ABCG2 (BCRP), Mitotic Progression | Not yet quantified | [1][2] |
| TH2840 | OGG1 (inactive) | > 100 µM | - | - | [9] |
| TH5411 | OGG1 (inactive) | > 100 µM | - | - | [9] |
| O8 | OGG1 | - | - | - |
Note: Specific IC50 values for the off-target effects of this compound on ABC transporters are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for OGG1 Target Engagement
This protocol is a generalized procedure and may require optimization for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-OGG1 antibody
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat cells with this compound at various concentrations or a single concentration and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Cell Lysis (Optional - for lysate CETSA): Lyse the cells in a suitable lysis buffer.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Protein Extraction: For intact cells, lyse them after the heating step using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform Western blotting using a primary antibody against OGG1 and a loading control antibody.
-
Data Analysis: Quantify the band intensities for OGG1 at each temperature. Plot the percentage of soluble OGG1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Profiling
This is a complex technique that often requires specialized expertise and equipment. This is a simplified overview.
Materials:
-
Cells of interest
-
This compound (or a derivatized version for covalent capture) and control
-
Lysis buffer
-
Antibody against the tag on the derivatized inhibitor or an appropriate control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Lysis: Treat cells with this compound or a control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody that will capture the inhibitor-protein complexes. If using a derivatized inhibitor, this would be an anti-tag antibody. For a label-free approach, more advanced techniques are required.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in the sample using a protein database search algorithm. Compare the proteins identified in the this compound-treated sample to the control sample to identify proteins that are specifically enriched in the presence of the inhibitor. These are potential off-targets.
Visualizations
References
- 1. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitoti… [ouci.dntb.gov.ua]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TH5487 Solubility: A Technical Guide for Researchers
Technical Support Center – TH5487
For researchers, scientists, and drug development professionals working with the selective OGG1 inhibitor this compound, achieving and maintaining its solubility in aqueous solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is fresh, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, while it is reported to be insoluble in water and ethanol.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the dilution process: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the vigorously vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80, to your aqueous buffer before adding the this compound stock solution. A protocol for an in vivo formulation suggests using Tween-80 in combination with PEG300 and saline.[2]
-
Increase the percentage of DMSO: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, always be mindful of the potential effects of DMSO on your cells or assay.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, gentle warming can be used to increase the solubility of this compound in DMSO. One protocol suggests warming the solution in a 50°C water bath to achieve a higher concentration.[1] However, it is crucial to allow the solution to cool to room temperature before adding it to your experimental system, and be aware that the compound may precipitate out of solution as it cools.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Suggested Solution |
| Concentration too high | Decrease the final concentration of this compound in the working solution. |
| Poor mixing technique | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| Low aqueous solubility | If the experiment allows, increase the final percentage of DMSO in the working solution. Alternatively, consider adding a solubilizing agent like Tween-80 (final concentration of ~0.05-0.5%) to the aqueous buffer. |
| Incorrect buffer pH | While not explicitly documented for this compound, the pH of the aqueous buffer can influence the solubility of some compounds. Empirically test a range of physiologically relevant pH values if other solutions fail. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Suggested Solution |
| Supersaturation | The initial dilution may have created a supersaturated solution that is not stable. Prepare fresh working solutions immediately before use and do not store them. |
| Temperature change | If the working solution was prepared at room temperature and then moved to a lower temperature (e.g., 4°C), the compound may precipitate. Maintain a constant temperature throughout the experiment where possible. |
| Interaction with buffer components | Certain salts or other components in the buffer may be causing the compound to precipitate. If possible, try simplifying the buffer composition. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL (18.47 mM) | Standard stock solution concentration. | [1] |
| DMSO | 60 mg/mL (110.86 mM) | Achieved with warming in a 50°C water bath and ultrasonication. | [1] |
| Water | Insoluble (<1 mg/mL) | [1] | |
| Ethanol | Insoluble (<1 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 541.18 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.41 mg of this compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 50°C) and ultrasonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol yields a clear solution of ≥ 2.08 mg/mL.[2]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix thoroughly. The final concentrations will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key processes related to this compound.
Caption: A decision tree for troubleshooting this compound precipitation issues.
Caption: The signaling pathway inhibited by this compound.
References
Cell line-dependent effects of TH5487 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OGG1 inhibitor, TH5487.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1] OGG1 is a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[2][3] By binding to the active site of OGG1, this compound prevents the enzyme from binding to and repairing 8-oxoG lesions in the DNA.[2][4] This leads to an accumulation of genomic 8-oxoG, impairs OGG1's chromatin binding and recruitment to sites of DNA damage, and reduces the incision activity of OGG1, resulting in fewer DNA double-strand breaks in cells under oxidative stress.[2][3]
Q2: Why do I observe different cytotoxic effects of this compound across various cell lines?
A2: The cytotoxic effects of this compound are highly cell line-dependent. It is selectively toxic to a broad range of cancer cell lines, including those from osteosarcoma, colon, glioblastoma, kidney, and lung cancers, while being well-tolerated by non-transformed cells.[2] This selectivity is attributed to the fact that cancer cells often have higher levels of reactive oxygen species (ROS) and associated oxidative DNA damage, making them more reliant on repair pathways like the one involving OGG1.[5] For instance, oncogene-expressing cells, such as BJ-Ras, are more sensitive to this compound compared to their hTERT-immortalized counterparts.[5]
Q3: I am not seeing the expected level of 8-oxoG accumulation after this compound treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Compensatory Repair Pathways: Other DNA glycosylases, such as NEIL1 and NEIL2, may act as a backup to OGG1.[6][7] Studies have shown that in the presence of this compound, there is an increased recruitment and chromatin binding of NEIL1 to DNA damage sites.[6][7] Depletion of NEIL1 or NEIL2 in combination with this compound treatment leads to a more significant accumulation of 8-oxoG lesions.[6]
-
Cell Line Specificity: The basal level of oxidative stress and the efficiency of compensatory repair mechanisms can vary significantly between cell lines.
-
Experimental Conditions: Ensure that an agent to induce oxidative stress (e.g., potassium bromate (KBrO₃) or menadione) is used, as this compound's effect on 8-oxoG accumulation is most prominent under conditions of oxidative challenge.[2][6]
Q4: Are there any known off-target effects of this compound?
A4: Yes, besides its primary activity as an OGG1 inhibitor, this compound has been reported to have off-target effects. Both this compound and another OGG1 inhibitor, SU0268, have been shown to inhibit the activity of efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP).[8][9] This can lead to increased intracellular concentrations of other compounds and may contribute to cytotoxicity, especially when used in combination with other cytotoxic agents.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity in non-cancerous cell lines | Off-target effects or high concentration of this compound. | Perform a dose-response curve to determine the optimal concentration. Consider potential interactions with efflux pumps if co-administering with other drugs.[8][9] |
| Lack of anti-proliferative effect in a cancer cell line | The cell line may not be dependent on OGG1 for survival or may have robust compensatory repair mechanisms.[6] | Screen a panel of cell lines to find a sensitive model.[5] Investigate the expression and activity of other DNA glycosylases like NEIL1 and NEIL2.[6] |
| Unexpected increase in γH2AX signal | While this compound reduces OGG1-mediated DNA breaks, high levels of unrepaired 8-oxoG can lead to replication stress, which in turn can cause DNA double-strand breaks and an increase in γH2AX phosphorylation in S-phase cells.[11][12] | Analyze the cell cycle distribution of γH2AX-positive cells.[12] A significant increase in the S-phase population would support the hypothesis of replication stress. |
| Altered recruitment of other DNA repair proteins | Inhibition of OGG1 can lead to the recruitment of other repair proteins as a compensatory mechanism. | Investigate the recruitment kinetics of other BER pathway proteins, such as NEIL1 and NEIL2, which have been shown to be recruited to damage sites when OGG1 is inhibited.[6][7] |
Quantitative Data
Table 1: this compound Inhibitory Concentrations
| Target | Metric | Value | Reference |
| OGG1 | IC₅₀ | 342 nM | [1][13] |
Table 2: EC₅₀ Values of this compound in Various Cell Lines (5-day exposure)
| Cell Line Type | Number of Cell Lines | EC₅₀ Range (µM) | Reference |
| Cancer Cell Lines | 34 | Varies widely | [5] |
| Non-transformed Cell Lines | 7 | Generally higher than cancer cells | [5] |
| BJ-Ras | 1 | 11.4 ± 5.7 | [5] |
| BJ hTERT | 1 | 29.5 ± 4.7 | [5] |
Experimental Protocols
1. General Cell Culture and this compound Treatment
-
Cell Culture: Culture cells (e.g., U2OS) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[2]
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment: For OGG1 inhibition, treat cells with the desired concentration of this compound (e.g., 10 µM). Use an equivalent concentration of DMSO as a vehicle control (e.g., 0.1%).[2]
2. Induction of Oxidative DNA Damage
-
Potassium Bromate (KBrO₃) Treatment:
-
Menadione Treatment:
-
Grow cells to approximately 80% confluency.
-
Treat cells with menadione (e.g., 50 µM) in serum-free DMEM for 1 hour.[6]
-
3. Immunofluorescence Staining for 8-oxoG
-
Seed cells on coverslips and treat as described above.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize the cells and proceed with staining for 8-oxoG using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Quantify the mean fluorescence intensity in the nucleus of at least 500 cells from three independent experiments.[2]
4. Fluorescence Recovery After Photobleaching (FRAP)
-
Use cells stably expressing GFP-tagged OGG1 (e.g., U2OS-OGG1-GFP).[2]
-
Treat cells with an oxidizing agent (e.g., KBrO₃) and then with this compound or DMSO.[4]
-
Use a confocal microscope to photobleach a defined nuclear region.
-
Record the recovery of the fluorescence signal over time. An increased mobility of OGG1-GFP (faster recovery) after this compound treatment indicates impaired binding to damaged chromatin.[2]
Visualizations
Caption: this compound inhibits OGG1, leading to 8-oxoG accumulation and cancer cell death.
Caption: Workflow for evaluating this compound cytotoxicity and its effect on DNA damage.
Caption: Troubleshooting guide for lack of this compound efficacy in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Impact of TH5487 on mitotic progression and cell cycle
Welcome to the technical support center for TH5487. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this selective OGG1 inhibitor. Here you will find troubleshooting guidance and frequently asked questions to ensure the smooth progression of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect on cell viability. | Cell line dependency: The effect of this compound can vary between cell lines.[1] | Action: Test a panel of cell lines to find a sensitive model. It has been shown to be selectively toxic to a range of cancer cells but not to normal immortalized cells.[2] |
| Off-target effects: this compound is known to inhibit efflux pumps such as MDR1 and BCRP, which could affect its intracellular concentration and efficacy.[1][3][4] | Action: If your cell line expresses high levels of these pumps, consider using a higher concentration of this compound or a co-treatment with an efflux pump inhibitor. Alternatively, use cell lines with low expression of these transporters. | |
| Serum albumin binding: this compound has been found to bind to serum albumin proteins, which can reduce its effective concentration in vitro and in vivo.[2] | Action: For in vitro experiments, consider reducing the serum concentration in your culture medium if your cell line can tolerate it. For in vivo studies, this may limit its efficacy. | |
| Unexpected mitotic arrest. | Off-target effect: While another OGG1 inhibitor, SU0268, is known to have a direct anti-mitotic effect, this is not a well-documented primary effect of this compound.[1][5] However, off-target effects are possible. | Action: To confirm if the effect is OGG1-independent, perform your experiment in OGG1 knockout or knockdown cells. If the mitotic arrest persists, it is an off-target effect. |
| High background in fluorescence-based assays. | Inhibition of efflux pumps: this compound can inhibit MDR1 and BCRP, leading to increased intracellular accumulation of fluorescent dyes.[1][3][4] | Action: Reduce the concentration of the fluorescent dye and/or the incubation time. Perform control experiments with this compound alone to quantify its effect on dye accumulation. |
| No increase in genomic 8-oxoG levels after this compound treatment. | Insufficient oxidative stress: this compound inhibits the repair of 8-oxoG; it does not induce its formation. An increase in 8-oxoG levels will be more pronounced in cells under oxidative stress. | Action: Co-treat cells with an oxidizing agent like potassium bromate (KBrO₃) or menadione to induce 8-oxoG formation before or during this compound treatment.[6] |
| Assay sensitivity: The method used to detect 8-oxoG may not be sensitive enough. | Action: Employ a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 8-oxoG quantification.[6] Immunofluorescence can also be used, but may be less quantitative. | |
| γH2AX staining is observed throughout the cell cycle, not just in S-phase. | Induction of double-strand breaks: While this compound primarily induces replication stress leading to γH2AX in S-phase, high concentrations or prolonged treatment may lead to double-strand breaks in other phases.[2][7] | Action: Perform a dose-response and time-course experiment to find the optimal conditions where γH2AX phosphorylation is predominantly in S-phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[8] OGG1 is a key enzyme in the Base Excision Repair (BER) pathway that recognizes and removes the oxidative DNA lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxoG). This compound binds to the active site of OGG1, preventing it from binding to and repairing 8-oxoG, which leads to the accumulation of this lesion in the DNA.[1][6]
Q2: How does this compound impact mitotic progression and the cell cycle?
A2: The primary impact of this compound on the cell cycle is the induction of replication stress.[2] By inhibiting the repair of 8-oxoG, this compound can lead to stalled replication forks during S-phase. This is evidenced by the accumulation of phosphorylated γH2AX, a marker of DNA damage, specifically in S-phase cells.[2][7] This can lead to a cytostatic effect, arresting cancer cell proliferation.[1][9] While a related OGG1 inhibitor, SU0268, has been shown to directly impair mitotic progression, this is considered an OGG1-independent off-target effect and is not the primary mechanism of this compound.[1][5]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have off-target effects, most notably the inhibition of the ABC family transporters ABCB1 (MDR1) and ABCG2 (BCRP).[4][10] This can lead to an increased intracellular concentration of other drugs and fluorescent dyes, which is an important consideration for combination studies.[4]
Q4: Is this compound cytotoxic or cytostatic?
A4: Evidence suggests that this compound primarily has a cytostatic effect on cancer cells rather than being directly cytotoxic.[9] It arrests cell proliferation by inducing replication stress.[2][9]
Q5: What is the effect of this compound on NF-κB signaling?
A5: this compound can suppress the expression of pro-inflammatory genes by impairing the binding of NF-κB to the promoter regions of these genes.[2] This suggests a role for this compound in modulating inflammatory responses.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability in T-cell Acute Leukoblastic Leukemia Cell Lines
| Cell Line | IC50 of this compound (5-day treatment) |
| A3 | ~5 µM |
| Jurkat | ~7 µM |
| MOLT-4 | ~8 µM |
Data adapted from studies on the anti-cancer properties of OGG1 inhibitors.[9]
Table 2: Impact of this compound on Genomic 8-oxoG Levels and Replication Fork Speed
| Treatment | Genomic 8-oxoG Levels | Replication Fork Speed |
| DMSO (Control) | Baseline | Normal |
| 10 µM this compound | Significantly increased | Significantly reduced |
This table summarizes findings that this compound treatment leads to the accumulation of OGG1's substrate and induces replication stress.[2]
Table 3: Cell Cycle Distribution of γH2AX Positive Cells after this compound Treatment
| Cell Cycle Phase | Percentage of γH2AX Positive Cells (10 µM this compound, 72h) |
| G1 | ~20% |
| S | ~60% |
| G2/M | ~20% |
This data highlights that DNA damage induced by this compound is predominantly localized to the S-phase of the cell cycle.[7][9]
Key Experimental Protocols
1. Immunofluorescence Staining for 8-oxoG and γH2AX
-
Objective: To visualize and quantify the levels of genomic 8-oxoG and DNA damage (γH2AX) in response to this compound treatment.
-
Methodology:
-
Seed cells on coverslips and treat with this compound at the desired concentration and duration. A positive control of an oxidizing agent (e.g., 20 mM KBrO₃ for 1 hour) can be included.[6]
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.[6]
-
Block with an appropriate blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against 8-oxoG and phospho-Histone H2A.X (Ser139).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity per nucleus using image analysis software.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in cold 70% ethanol.
-
Wash to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
For analyzing γH2AX distribution across the cell cycle, combine with intracellular staining for phospho-Histone H2A.X (Ser139) prior to DNA staining.
-
3. OGG1-Modified Comet Assay
-
Objective: To detect DNA strand breaks and OGG1-specific lesions.
-
Methodology:
-
Treat cells with this compound.
-
Embed cells in low-melting-point agarose on a comet slide.
-
Lyse the cells in a high-salt lysis buffer.
-
Incubate the slides with purified OGG1 enzyme to create nicks at the sites of 8-oxoG.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comet tail moment using a fluorescence microscope and appropriate software. An increased tail moment in the presence of OGG1 indicates a higher level of 8-oxoG lesions.[6]
-
Visualizations
Caption: Mechanism of this compound-induced replication stress.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. researchgate.net [researchgate.net]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating TH5487's Grip on OGG1: A Comparative Guide to Inhibitor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of TH5487 on 8-oxoguanine DNA glycosylase 1 (OGG1) against other known inhibitors. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating and exploring OGG1 inhibition in various research contexts.
This compound has emerged as a potent and selective inhibitor of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] By directly binding to the active site of OGG1, this compound effectively prevents the enzyme from engaging with its DNA substrate.[1] This mechanism of action not only curtails DNA repair but also modulates OGG1's role in chromatin dynamics and proinflammatory gene expression.[3][4] This guide delves into the specifics of this compound's inhibitory prowess, juxtaposing it with other OGG1 inhibitors and providing the necessary experimental frameworks for its validation.
Comparative Inhibitory Activity of OGG1 Inhibitors
The efficacy of small molecule inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value denotes a more potent inhibitor. The following table summarizes the IC50 values for this compound and other notable OGG1 inhibitors.
| Inhibitor | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | 342[1][4][5][6] | Active site inhibitor, prevents OGG1 binding to DNA[1] | Suppresses proinflammatory gene expression and inflammation[1] |
| O8 | ~200-600[7] | Inhibits Schiff base formation during catalysis[7] | Interferes with downstream β-lyase activity[1] |
| SU0268 | 59[8][9] | Competitor inhibitor, occupies the 8-oxoG binding site[8] | Binds to OGG1 in the presence and absence of DNA[9] |
| TH2840 | >100,000[1] | Inactive analog of this compound[1] | Used as a negative control in experiments[1] |
| TH5411 | >100,000[1] | Inactive analog of this compound[1] | Used as a negative control in experiments[1] |
Experimental Protocols for Validating OGG1 Inhibition
Accurate and reproducible experimental design is paramount in validating the inhibitory activity of compounds like this compound. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This assay provides a quantitative measure of OGG1's glycosylase activity in the presence of an inhibitor.
Principle: A dual-labeled oligonucleotide probe containing an 8-oxoG lesion is used. One end is labeled with a fluorophore and the other with a quencher. Upon cleavage of the 8-oxoG by OGG1 and subsequent incision by APE1 (apurinic/apyrimidinic endonuclease 1), the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[1][10]
Materials:
-
Recombinant human OGG1 protein
-
APE1 protein
-
Dual-labeled oligonucleotide probe with a centrally located 8-oxoG
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound and other inhibitors of interest
-
DMSO (for dissolving inhibitors)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the oligonucleotide probe, and the inhibitor at various concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of OGG1 and APE1 to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths specific to the fluorophore used).
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.
Cellular 8-oxoG Accumulation Assay (Immunofluorescence)
This cell-based assay assesses the ability of an inhibitor to prevent the repair of oxidative DNA damage in a cellular context.
Principle: Cells are treated with an oxidizing agent to induce 8-oxoG lesions. Following treatment with an OGG1 inhibitor, the accumulation of 8-oxoG is visualized and quantified using an antibody specific for 8-oxoG.[3][11]
Materials:
-
Human cell line (e.g., U2OS)[11]
-
Cell culture medium and supplements
-
Potassium bromate (KBrO3) or another oxidizing agent
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against 8-oxoG
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with KBrO3 for a defined period to induce oxidative damage.
-
Remove the KBrO3 and incubate the cells with fresh medium containing either DMSO (control) or this compound at the desired concentration.
-
At various time points, fix, permeabilize, and block the cells.
-
Incubate with the primary anti-8-oxoG antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the mean fluorescence intensity of 8-oxoG staining per nucleus.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental logic and the biological context of OGG1 inhibition, the following diagrams are provided.
References
- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
OGG1 Inhibitors Face Off: A Comparative Guide to TH5487 and SU0268
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitors, TH5487 and SU0268. By presenting key performance metrics, detailed experimental methodologies, and visual representations of relevant biological pathways, this document serves as a critical resource for selecting the appropriate tool for research and development in cancer and inflammatory diseases.
Abstract
8-oxoguanine DNA glycosylase 1 (OGG1) is a pivotal enzyme in the base excision repair (BER) pathway, tasked with the removal of the mutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA. Its role in pathologies driven by oxidative stress has positioned it as a compelling therapeutic target. This compound and SU0268 have emerged as potent, selective, and cell-permeable inhibitors of OGG1. This guide offers a head-to-head comparison of their biochemical potency, cellular activity, and mechanistic profiles, supported by experimental data to aid in informed decision-making for preclinical research.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and SU0268, highlighting their respective potencies and cellular efficacies.
| Parameter | This compound | SU0268 |
| OGG1 Inhibition (IC50) | 342 nM[1] | 59 nM[2][3][4] |
| Cellular Target Engagement (CETSA EC50) | ~1 µM (in U2OS cells) | Not explicitly reported |
| Selectivity | Highly selective over other DNA glycosylases (NTHL1, UNG, SMUG1) and PARP1 | Highly selective over other DNA repair enzymes (MTH1, dUTPase, NUDT16, hABH2, hABH3, SMUG1)[4] |
| Known Off-Target Effects | Inhibition of efflux pumps (MDR1, BCRP)[5][6] | Inhibition of efflux pumps (MDR1, BCRP), impairment of mitotic progression[5][6] |
Mechanism of Action and Signaling Pathways
Both this compound and SU0268 are competitive, active-site inhibitors of OGG1. They function by occupying the active site of the enzyme, thereby preventing the recognition and excision of 8-oxoG lesions from the DNA. This inhibition of OGG1's glycosylase activity leads to an accumulation of 8-oxoG in the genome. Beyond its canonical role in DNA repair, OGG1 has been shown to modulate inflammatory signaling pathways. Upon binding to 8-oxoG, OGG1 can act as a guanine nucleotide exchange factor (GEF) for small GTPases like KRAS, leading to the activation of downstream pro-inflammatory pathways, including the NF-κB signaling cascade. By blocking OGG1's interaction with DNA, both this compound and SU0268 can attenuate this inflammatory response.
Caption: OGG1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the DNA glycosylase activity of OGG1 using a fluorogenic DNA probe.
Materials:
-
Recombinant human OGG1 enzyme
-
Fluorogenic DNA probe: A short oligonucleotide containing an 8-oxoG lesion and a fluorescent reporter quenched by a nearby quencher. Upon excision of the 8-oxoG, the DNA strand is cleaved, separating the fluorophore and quencher, resulting in a fluorescence signal.
-
Assay buffer: e.g., 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/mL BSA.
-
This compound or SU0268 at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 384-well plate, add the OGG1 enzyme to the assay buffer.
-
Add the inhibitors at various concentrations to the wells containing the OGG1 enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic DNA probe to each well.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., every 2 minutes) for a specified duration (e.g., 60 minutes) at 37°C.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a Fluorescence-Based OGG1 Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of an inhibitor with its target protein within intact cells.
Materials:
-
Cultured cells (e.g., U2OS).
-
This compound or SU0268.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-OGG1 antibody.
Procedure:
-
Seed cells in culture plates and grow to desired confluency.
-
Treat cells with the inhibitor at various concentrations or vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Analyze the amount of soluble OGG1 in the supernatant by Western blotting.
-
Generate melting curves by plotting the amount of soluble OGG1 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. The EC50 can be determined from dose-response curves at a fixed temperature.
Concluding Remarks
The choice between this compound and SU0268 will be dictated by the specific research question and experimental context. SU0268 exhibits greater potency in biochemical assays, making it a strong candidate for structural and in vitro studies. Conversely, this compound has been more extensively characterized in cellular target engagement assays, providing robust evidence of its activity in a physiological context. It is crucial for researchers to consider the reported off-target effects of both compounds, particularly at higher concentrations, and to include appropriate controls in their experimental designs. This comparative guide serves as a foundational resource to navigate the selection and application of these valuable chemical probes for dissecting the multifaceted roles of OGG1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU0268 | OGG1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
TH5487 on the Specificity Stage: A Comparative Guide to DNA Repair Inhibitors
In the intricate world of cellular defense, DNA repair pathways stand as vigilant guardians against genomic instability, a hallmark of cancer. The targeted inhibition of these pathways has emerged as a promising therapeutic strategy. At the forefront of this endeavor is TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. This guide provides a comprehensive comparison of the specificity of this compound with other prominent DNA repair inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.
This compound: A Selective OGG1 Inhibitor with Notable Off-Targets
This compound is a selective, active-site inhibitor of OGG1 with a reported half-maximal inhibitory concentration (IC50) of 342 nM.[1][2][3] It functions by occupying the catalytic pocket of OGG1, thereby preventing it from recognizing and excising its primary substrate, the oxidative DNA lesion 8-oxoguanine (8-oxoG).[4][5] This targeted inhibition of OGG1's glycosylase activity leads to the accumulation of 8-oxoG in the genome, impairing DNA repair and modifying chromatin dynamics.[3][6]
However, the specificity of this compound is not absolute. Studies have revealed significant off-target effects, most notably the inhibition of the ATP-binding cassette (ABC) family of efflux pumps, specifically P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).[4][5][7] This inhibition is independent of OGG1 and can lead to increased intracellular accumulation of various compounds, a crucial consideration in experimental design and data interpretation. Another OGG1 inhibitor, SU0268, has also been shown to inhibit these efflux pumps.[4][5][7]
A Comparative Look at Other DNA Repair Inhibitors
To contextualize the specificity of this compound, it is essential to compare it with inhibitors of other key DNA repair pathways, including Poly(ADP-ribose) polymerase (PARP), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).
PARP Inhibitors (PARPi): Olaparib, Rucaparib, and Talazoparib are clinically approved PARP inhibitors that have demonstrated efficacy in cancers with BRCA1/2 mutations. While highly potent against PARP enzymes, some PARP inhibitors exhibit off-target activity against various kinases, which may contribute to both their therapeutic efficacy and toxicity profiles.[8] For instance, rucaparib has been shown to inhibit several kinases at micromolar concentrations.
ATR Inhibitors: VE-821 and AZD6738 are potent and selective inhibitors of ATR, a central kinase in the DNA damage response (DDR). While generally selective, some studies have suggested potential off-target effects. For example, VE-821 has been reported to have effects on autophagy that are independent of ATR inhibition.
DNA-PK Inhibitors: M3814 and AZD7648 are inhibitors of the catalytic subunit of DNA-PK (DNA-PKcs), a key player in the non-homologous end joining (NHEJ) pathway. These inhibitors are being investigated for their potential to sensitize tumors to radiation and chemotherapy. While designed to be selective, comprehensive off-target profiling is crucial to fully understand their biological effects.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and other selected DNA repair inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Primary Target | IC50 (Primary Target) | Known Off-Targets | IC50 (Off-Targets) |
| This compound | OGG1 | 342 nM[1][2][3] | MDR1, BCRP | Not widely reported |
| SU0268 | OGG1 | 59 nM | MDR1, BCRP | Not widely reported |
| Olaparib | PARP1/2 | ~1-5 nM | Various kinases (low affinity) | Micromolar range |
| Rucaparib | PARP1/2 | ~1.4 nM | PIM1, CDK9, etc. | Micromolar range |
| Talazoparib | PARP1/2 | <1 nM | - | - |
| VE-821 | ATR | ~26 nM | Autophagy-related proteins | Not widely reported |
| AZD6738 | ATR | 0.7 nM | - | - |
| M3814 | DNA-PKcs | ~2.3 nM | - | - |
| AZD7648 | DNA-PKcs | ~0.6 nM | - | - |
Key Experimental Protocols for Specificity Assessment
The determination of inhibitor specificity relies on a variety of robust experimental methodologies. Below are detailed descriptions of key assays used to characterize the on- and off-target activities of DNA repair inhibitors.
Kinase Profiling
Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.
Methodology:
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).
-
Procedure:
-
The test inhibitor is incubated with a panel of purified recombinant kinases at a fixed concentration (e.g., 1 µM).
-
The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured.
-
The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
For hits, IC50 values are determined by testing a range of inhibitor concentrations.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular context.
Methodology:
-
Assay Principle: Ligand binding can stabilize a target protein against thermal denaturation. CETSA measures the extent of this stabilization.
-
Procedure:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are then heated to a specific temperature, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or ELISA.
-
An increase in the amount of soluble target protein in the inhibitor-treated cells compared to the control indicates target engagement.
-
Efflux Pump Inhibition Assay (ATPase Activity)
Objective: To assess the inhibitory effect of a compound on ABC transporters like MDR1 and BCRP.
Methodology:
-
Assay Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. Inhibition of these pumps can be measured by a decrease in their ATPase activity.
-
Procedure:
-
Membrane vesicles containing high concentrations of the target efflux pump (e.g., from Sf9 cells overexpressing MDR1 or BCRP) are used.
-
The vesicles are incubated with the test compound and a known substrate (activator) of the pump (e.g., verapamil for MDR1).
-
The reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green).
-
A decrease in Pi production in the presence of the test compound indicates inhibition of the efflux pump.
-
Visualizing the Landscape of DNA Repair and Inhibition
To better understand the context of this compound's function and the methodologies used to assess its specificity, the following diagrams provide visual representations of key pathways and workflows.
Caption: Major DNA repair pathways and points of inhibition.
Caption: Workflows for key specificity-determining experiments.
Conclusion
This compound stands as a valuable tool for probing the function of OGG1 and the base excision repair pathway. Its high potency makes it an effective inhibitor of its primary target. However, researchers must remain cognizant of its significant off-target effects on efflux pumps, which can confound experimental results if not properly controlled for. When compared to other classes of DNA repair inhibitors, the landscape of specificity is varied, with some inhibitors demonstrating a broader range of off-target activities than others. A thorough understanding of an inhibitor's specificity profile, obtained through rigorous experimental evaluation using assays such as kinase profiling and CETSA, is paramount for the accurate interpretation of research findings and the successful development of targeted cancer therapies. This guide serves as a foundational resource for navigating the specificities of this compound and other critical DNA repair inhibitors.
References
- 1. Inhibition of Human MDR1 and BCRP Transporter ATPase Activity by Organochlorine and Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Inhibition of DNA-PKcs, ATM, ATR, PARP, and Rad51 Modulate Response to X Rays and Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TH5487 Experimental Results with Genetic Knockdown of OGG1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of the pharmacological inhibitor TH5487 with the genetic knockdown of its target, 8-oxoguanine DNA glycosylase 1 (OGG1). The objective is to cross-validate the on-target effects of this compound, a potent and selective OGG1 inhibitor, by comparing its phenotypic and mechanistic outcomes to those observed upon genetic depletion of the OGG1 protein. This analysis is crucial for researchers and drug developers in the fields of oncology, inflammation, and neurodegenerative diseases where OGG1 is a promising therapeutic target.
Executive Summary
This compound is a selective, active-site inhibitor of OGG1 with an IC50 of approximately 342 nM.[1][2] It functions by preventing OGG1 from binding to its primary substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[3][4] This inhibition of the base excision repair (BER) pathway leads to the accumulation of 8-oxoG lesions in the genome.[5][6] Genetic knockdown of OGG1 similarly results in the accumulation of genomic 8-oxoG, validating that the primary mechanism of this compound is indeed the inhibition of OGG1's DNA repair activity.[7][8] Both approaches have been shown to induce replication stress, reduce cell proliferation, and modulate inflammatory responses, providing a strong basis for their comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from studies utilizing either this compound or OGG1 knockdown, demonstrating the concordance of their effects.
Table 1: Comparison of Effects on DNA Repair and Genomic Integrity
| Parameter | This compound Treatment | OGG1 Knockdown/Knockout | Key Findings & Citations |
| Genomic 8-oxoG Levels | Significant accumulation of 8-oxoG lesions in various cell lines (e.g., U2OS, Jurkat A3) following treatment.[3][5][6] | Increased steady-state levels of 8-oxoG in genomic DNA of OGG1 knockout/knockdown cells and tissues.[8] | Both interventions impair the primary repair pathway for 8-oxoG, leading to its accumulation. |
| OGG1 Chromatin Dynamics | Increased nuclear mobility of OGG1-GFP, indicating impaired binding to damaged chromatin.[3][5] | Not directly applicable, as the protein is depleted. | This compound effectively prevents the engagement of OGG1 with its substrate in living cells. |
| DNA Strand Breaks | Fewer DNA double-strand breaks in cells exposed to oxidative stress, as OGG1's incision activity is blocked.[5] | Not explicitly detailed in the search results, but the absence of OGG1 would similarly prevent the initiation of BER and subsequent strand incision at 8-oxoG sites. | Inhibition of OGG1 at the glycosylase step prevents the creation of abasic sites and subsequent strand breaks that are intermediates in the BER pathway. |
| Replication Stress | Induces replication stress, evidenced by increased phosphorylation of γH2AX in S-phase cells and reduced replication fork speed.[7][9] | OGG1 depletion causes S-phase DNA damage and replication stress.[7] | The presence of unrepaired 8-oxoG lesions likely impedes the progression of the replication machinery. |
Table 2: Comparison of Cellular and Phenotypic Outcomes
| Parameter | This compound Treatment | OGG1 Knockdown/Knockout | Key Findings & Citations |
| Cell Proliferation | Selectively toxic to a large panel of cancer cells, with a favorable therapeutic index compared to non-transformed cells.[7][9] | Obstructs the growth of A3 T-cell lymphoblastic acute leukemia in vitro and in vivo.[7] | OGG1 activity is critical for the proliferation of cancer cells, which often have higher levels of oxidative stress. |
| Inflammatory Gene Expression | Suppresses TNF-α and LPS-induced expression of proinflammatory genes (e.g., TNF, CCL20, IL6).[3][9][10] | OGG1 knockdown or knockout significantly lowers the expression of proinflammatory genes in response to stimuli like RSV infection.[11] | OGG1 has a non-canonical role in facilitating the transcription of inflammatory genes, which is blocked by both approaches. |
| In Vivo Inflammation | Reduces the expression of inflammatory mediators and neutrophil infiltration in mouse lungs.[9][12] | OGG1 deficiency decreases both innate and allergic inflammatory responses in mice.[8][12] | Pharmacological inhibition and genetic depletion of OGG1 both lead to a dampened inflammatory response in vivo. |
| Renal Ischemia-Reperfusion Injury | Ameliorates renal ischemia-reperfusion injury in mice.[2] | OGG1 knockdown reduces the severity of renal ischemia-reperfusion injury.[8][13] | OGG1 appears to play a detrimental role in this context, possibly by modulating mitochondrial autophagy.[8][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Quantification of Genomic 8-oxoG
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
-
Protocol Outline:
-
Genomic DNA is isolated from treated (this compound or vehicle) or knockdown/wild-type cells.
-
DNA is digested to nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
The digested sample is analyzed by LC-MS/MS to determine the ratio of 8-oxo-dG to dG. Citation for detailed protocol elements:[3]
-
Fluorescence Recovery After Photobleaching (FRAP)
-
Purpose: To assess the mobility and chromatin binding of OGG1 in living cells.
-
Protocol Outline:
-
Cells (e.g., U2OS) are transfected with a plasmid expressing OGG1 fused to a fluorescent protein (e.g., GFP).
-
Cells are treated with an oxidizing agent (e.g., KBrO₃) to induce DNA damage, followed by treatment with this compound or DMSO.[3][5]
-
A specific region of the nucleus is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached area is monitored over time. A faster recovery indicates higher protein mobility and weaker chromatin binding.[5] Citation for detailed protocol elements:[3][5]
-
Cell Viability and Proliferation Assays
-
Method: Clonogenic survival assays or standard cell counting methods.
-
Protocol Outline (Clonogenic Assay):
-
Parental and OGG1 knockout cells are seeded at low density.
-
Cells are exposed to various concentrations of this compound for an extended period (e.g., 8 days).[7]
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. The colony area can also be quantified.[7] Citation for detailed protocol elements:[7]
-
Immunofluorescence for DNA Damage Markers
-
Purpose: To visualize and quantify DNA damage response markers like γH2AX.
-
Protocol Outline:
-
Cells are seeded on coverslips or in imaging plates and treated with this compound or vehicle for desired time points.
-
Cells are fixed (e.g., with 4% formaldehyde), permeabilized (e.g., with 0.5% Triton X-100), and blocked.
-
Cells are incubated with a primary antibody against the marker of interest (e.g., anti-γH2AX).[5]
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained (e.g., with DAPI), and images are acquired using fluorescence microscopy.
-
Fluorescence intensity per nucleus is quantified using image analysis software.[5] Citation for detailed protocol elements:[5][7]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: OGG1's dual role in DNA repair and inflammation, and points of inhibition.
Caption: Workflow for comparing this compound and OGG1 knockdown effects.
Conclusion
The remarkable consistency between the effects of the pharmacological inhibitor this compound and genetic knockdown of OGG1 provides strong evidence that this compound is a highly specific and potent tool for studying OGG1 function. Both approaches lead to an accumulation of the primary OGG1 substrate, 8-oxoG, and result in similar downstream consequences, including replication stress, reduced cancer cell proliferation, and modulation of inflammatory responses. This cross-validation supports the continued development of this compound and similar molecules as potential therapeutics for diseases driven by oxidative stress and inflammation. Researchers can confidently use this compound to probe the biological roles of OGG1, knowing that its effects are overwhelmingly on-target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Duality of OGG1: From Genomic Guardian to Redox-Sensitive Modulator in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Independent Verification of TH5487 IC50 Value for hOGG1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the hOGG1 inhibitor, TH5487, including independently verified values. It further contrasts its potency with other known hOGG1 inhibitors and details the experimental protocols for robust IC50 determination.
Comparative Analysis of hOGG1 Inhibitor Potency
The small molecule this compound is a well-characterized inhibitor of the human 8-oxoguanine DNA glycosylase 1 (hOGG1), an enzyme pivotal in the base excision repair (BER) pathway responsible for excising oxidized guanine lesions from DNA. The potency of enzyme inhibitors is a critical parameter in drug discovery and development, and independent verification of such metrics is essential for validating research findings.
The initial discovery of this compound reported a potent IC50 value of 342 nM.[1][2] Subsequent independent studies have verified the inhibitory activity of this compound, with a fluorescence-based assay determining the IC50 to be 800 ± 61 nM when using a duplex oligodeoxynucleotide containing an 8-oxo-Gua:Cyt pair.[3] This independent verification confirms the potent inhibitory capacity of this compound against hOGG1.
Further investigation into the inhibitory profile of this compound has revealed substrate-dependent differences in its IC50. When hOGG1 activity was measured against different oxidatively damaged DNA substrates, the IC50 of this compound was determined to be 1.6 µM for 8-oxo-Gua, and 3.1 µM for both FapyGua and FapyAde.[3][4]
For comparative purposes, other notable hOGG1 inhibitors have been developed. SU0268, for instance, has been reported to be a highly potent inhibitor with an IC50 of 59 nM.[5] Additionally, a class of hydrazide-containing molecules has been identified as effective hOGG1 inhibitors, with IC50 values typically ranging from 200 to 600 nM.[6][7]
The following table summarizes the IC50 values for this compound and other selected hOGG1 inhibitors.
| Inhibitor | IC50 Value (nM) | Assay Type | Reference |
| This compound | 342 | Fluorescence-based | Visnes et al. (2018)[1] |
| This compound (Independent Verification) | 800 ± 61 | Fluorescence-based | Dizdar et al. (2021)[3] |
| This compound (vs. 8-oxo-Gua) | 1600 | GC-MS/MS | Dizdar et al. (2021)[3][4] |
| This compound (vs. FapyGua) | 3100 | GC-MS/MS | Dizdar et al. (2021)[3][4] |
| This compound (vs. FapyAde) | 3100 | GC-MS/MS | Dizdar et al. (2021)[3][4] |
| SU0268 | 59 | Fluorescence-based | Tahara et al. (2018)[5] |
| Hydrazide Inhibitors (e.g., O8) | 200 - 600 | Fluorescence-based | Donley et al. (2015)[6][7] |
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is paramount for the characterization of enzyme inhibitors. The following sections detail the methodologies for two common assay types used to assess hOGG1 activity and inhibition.
Fluorescence-Based hOGG1 Activity Assay
This real-time assay format is a widely used method for high-throughput screening and inhibitor characterization. The fundamental principle involves a fluorogenic DNA probe that signals the enzymatic activity of hOGG1.
Principle: A short, single-stranded DNA oligonucleotide is designed to form a hairpin structure. This probe contains a fluorescent dye and a quencher molecule in close proximity, resulting in low basal fluorescence. The DNA probe also incorporates an 8-oxoguanine (8-oxoG) lesion, the substrate for hOGG1. Upon recognition and excision of the 8-oxoG by hOGG1, and subsequent cleavage of the DNA backbone by either the intrinsic lyase activity of hOGG1 or the addition of an AP endonuclease (like APE1), the fluorophore and quencher are separated. This separation leads to a measurable increase in fluorescence intensity, which is directly proportional to the enzymatic activity of hOGG1.
Key Reagents and Components:
-
hOGG1 Enzyme: Purified recombinant human OGG1.
-
Fluorogenic DNA Probe: A DNA oligonucleotide containing an 8-oxoG lesion, a fluorophore (e.g., FAM), and a quencher.
-
AP Endonuclease 1 (APE1): Often included to enhance the signal by efficiently cleaving the abasic site created by hOGG1.
-
Assay Buffer: Typically contains Tris-HCl, salts (e.g., KCl, MgCl2), and a reducing agent (e.g., DTT) to maintain optimal enzyme activity.
-
Test Inhibitor: The compound to be evaluated (e.g., this compound) at various concentrations.
-
Microplate Reader: Capable of measuring fluorescence intensity over time.
General Protocol:
-
Reaction Setup: In a microplate well, combine the assay buffer, hOGG1 enzyme, and the test inhibitor at the desired concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the fluorogenic DNA probe to initiate the enzymatic reaction. If using APE1, it can be added concurrently with the probe.
-
Real-time Monitoring: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity at appropriate excitation and emission wavelengths over a set time course.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by fitting the dose-response data to a suitable pharmacological model.
References
- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition by 4-(4-Bromo-2-oxo-3 H-benzimidazol-1-yl)- N-(4-iodophenyl)piperidine-1-carboxamide (this compound) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-5-formamidopyrimidine, 4,6-Diamino-5-formamidopyrimidine, and 8-Oxoguanine from Oxidatively Damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
Compensatory Dynamics of NEIL1 and NEIL2 in Response to OGG1 Inhibition by TH5487: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the compensatory roles of Nei-like DNA glycosylase 1 (NEIL1) and Nei-like DNA glycosylase 2 (NEIL2) following the inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1) by the selective inhibitor TH5487. The data presented herein is crucial for understanding the intricacies of the base excision repair (BER) pathway and for the development of therapeutic strategies targeting DNA repair.
The BER pathway is a critical cellular defense mechanism against DNA damage caused by reactive oxygen species (ROS).[1][2] OGG1 is the primary enzyme responsible for excising one of the most common oxidative DNA lesions, 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3] this compound is a potent and selective inhibitor of OGG1, binding to its active site and leading to the accumulation of genomic 8-oxoG lesions.[4][5] Recent studies have illuminated a backup mechanism involving NEIL1 and NEIL2, which appear to compensate for the loss of OGG1 function.[1][2][3]
Comparative Analysis of NEIL1 and NEIL2 Compensation
Upon inhibition of OGG1 by this compound, both NEIL1 and NEIL2 are recruited to sites of DNA damage to mitigate the accumulation of oxidative lesions. However, their recruitment kinetics and functional contributions exhibit notable differences.
Key Findings on the Compensatory Roles of NEIL1 and NEIL2:
-
NEIL1 as the Primary Backup: Evidence strongly suggests that NEIL1 is the more prominent backup glycosylase for OGG1.[3] Inhibition of OGG1 with this compound leads to a dose-dependent increase in the recruitment and chromatin binding of NEIL1 at DNA damage sites.[1][2][3]
-
Prolonged Accumulation of NEIL2: While NEIL1 recruitment is enhanced, NEIL2's accumulation at DNA damage sites is prolonged in the presence of this compound.[1][2][3] This suggests a potentially different or more sustained role in the repair process when OGG1 is compromised.
-
Functional Redundancy: The overlapping substrate specificities of DNA glycosylases provide a foundation for this functional redundancy.[6] Both NEIL1 and NEIL2 can recognize and excise hydantoin lesions, which are further oxidation products of 8-oxoG.[1][2][3]
-
Genomic Instability: Depletion of either NEIL1 or NEIL2 in cells treated with this compound and subjected to oxidative stress results in a significant accumulation of genomic 8-oxoG lesions, underscoring their critical compensatory function in maintaining genomic integrity.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies assessing the compensatory roles of NEIL1 and NEIL2 upon OGG1 inhibition.
Table 1: Impact of this compound on NEIL1 and NEIL2 Recruitment and Retention
| Parameter | NEIL1 Response to this compound | NEIL2 Response to this compound | Reference |
| Recruitment Kinetics | Increased recruitment to DNA damage sites in a dose-dependent manner. | Prolonged accumulation at DNA damage sites. | [1][2][3] |
| Chromatin Binding | Increased binding to chromatin upon DNA damage induction. | Increased retention at damaged chromatin in OGG1-depleted cells. | [1][2][3] |
Table 2: Genomic 8-oxoG Accumulation with NEIL1/2 Depletion and this compound Treatment
| Condition | Outcome | Reference |
| NEIL1 Depletion + this compound + Oxidative Stress | Excessive accumulation of genomic 8-oxoG lesions. | [1][2][3] |
| NEIL2 Depletion + this compound + Oxidative Stress | Excessive accumulation of genomic 8-oxoG lesions. | [1][2][3] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the compensatory roles of NEIL1 and NEIL2.
Cell Culture and Treatment
-
Cell Lines: Human U2OS osteosarcoma cells stably expressing GFP-tagged NEIL1 or NEIL2 are commonly used.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for specified durations (e.g., 1-24 hours) prior to inducing DNA damage.
-
Induction of Oxidative DNA Damage: Oxidative stress is induced by treating cells with agents like potassium bromate (KBrO₃; e.g., 10 mM for 1 hour) or menadione.
Laser Microirradiation for Recruitment Studies
-
Objective: To visualize the recruitment of fluorescently tagged proteins to sites of DNA damage in real-time.
-
Procedure:
-
Cells expressing GFP-NEIL1 or GFP-NEIL2 are seeded on glass-bottom dishes.
-
A 405 nm laser is used to induce localized DNA damage in the nucleus.
-
Time-lapse images are captured using a confocal microscope to monitor the accumulation of the GFP-tagged protein at the laser-induced damage site.
-
Fluorescence intensity at the damaged region is quantified over time to determine recruitment kinetics.
-
Chromatin Fractionation and Immunoblotting
-
Objective: To determine the amount of NEIL1 and NEIL2 bound to chromatin.
-
Procedure:
-
Cells are harvested and subjected to subcellular fractionation to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
The chromatin-bound fraction is then analyzed by SDS-PAGE and immunoblotting using antibodies specific for NEIL1, NEIL2, and histone proteins (as a loading control).
-
Immunofluorescence and Quantification of 8-oxoG Lesions
-
Objective: To visualize and quantify the levels of genomic 8-oxoG.
-
Procedure:
-
Cells grown on coverslips are fixed and permeabilized.
-
DNA is denatured to allow antibody access.
-
Cells are incubated with a primary antibody specific for 8-oxoG, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the intensity of the 8-oxoG signal per nucleus is quantified using image analysis software.
-
DNA Glycosylase Activity Assay
-
Objective: To measure the enzymatic activity of NEIL1 and NEIL2 in vitro.
-
Procedure:
-
A radiolabeled or fluorescently labeled DNA oligonucleotide substrate containing a specific lesion (e.g., 8-oxoG or its oxidation products) is synthesized.
-
The purified recombinant NEIL1 or NEIL2 enzyme is incubated with the DNA substrate in an appropriate reaction buffer.
-
The reaction is stopped at various time points.
-
The reaction products (cleaved DNA) are separated from the uncleaved substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of product is quantified to determine the enzyme's activity.[7][8]
-
Visualizations
Signaling Pathway
References
- 1. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Roles of NEIL1 and OGG1: Insights Gained from Murine Knockouts and Human Polymorphic Variants | MDPI [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Validating TH5487: A Guide to Indispensable Control Experiments for On-Target Efficacy
For researchers in drug discovery and chemical biology, validating the on-target effects of a small molecule inhibitor is paramount. This guide provides a comparative overview of essential control experiments to confirm that the biological effects of TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), are indeed a consequence of its direct interaction with its intended target.
This compound is a selective, active-site inhibitor of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] By binding to the active site of OGG1, this compound prevents the enzyme from recognizing and excising its substrate, thereby inhibiting DNA repair.[2][3][4][5] This mechanism of action has been implicated in the suppression of pro-inflammatory gene expression, presenting therapeutic potential for inflammatory conditions and certain cancers.[2][6][7][8][9]
To rigorously validate the on-target effects of this compound, a multi-pronged approach employing both biochemical and cellular assays is necessary. This guide outlines key experimental strategies, their underlying principles, and the expected outcomes for robust validation.
Biochemical Assays: Direct Target Engagement and Inhibition
Biochemical assays provide the most direct evidence of a compound's interaction with its target protein. These in vitro experiments are crucial for determining the potency and mechanism of inhibition.
| Experiment | Purpose | Metric | Typical this compound Result |
| OGG1 Activity Assay | To quantify the inhibitory potency of this compound on OGG1's enzymatic activity. | IC50 | ~342 nM[1][2] |
| Electrophoretic Mobility Shift Assay (EMSA) | To qualitatively and quantitatively assess the ability of this compound to prevent OGG1 from binding to DNA containing 8-oxoG. | Reduction in OGG1-DNA complex formation | Dose-dependent decrease in the amount of OGG1-DNA complexes.[3] |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the interaction between this compound and OGG1, confirming direct binding. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) | Data not available in the provided search results. |
| X-ray Crystallography | To visualize the precise binding mode of this compound within the active site of OGG1. | High-resolution 3D structure of the OGG1-TH5487 complex | Confirms that this compound targets the active site of human OGG1.[4][5] |
Experimental Workflow: OGG1 Activity Assay
Caption: Workflow for a fluorescence-based OGG1 activity assay to determine the IC50 of this compound.
Cellular Assays: Target Engagement and Phenotypic Consequences in a Biological Context
Cellular assays are critical for confirming that a compound can reach and interact with its target within a living system and that this engagement leads to the expected biological outcome.
| Experiment | Purpose | Metric | Typical this compound Result |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to OGG1 in intact cells by measuring changes in the thermal stability of OGG1. | Increased melting temperature (Tm) of OGG1 | This compound increases the melting temperature of OGG1 in human cells.[1] |
| Genomic 8-oxoG Quantification | To measure the accumulation of OGG1's substrate (8-oxoG) in cellular DNA following this compound treatment and induction of oxidative stress. | Increased levels of genomic 8-oxoG | Significant increase in genomic 8-oxoG after KBrO3 treatment in this compound-treated cells.[3][10] |
| Fluorescence Recovery After Photobleaching (FRAP) | To assess the impact of this compound on the mobility and chromatin binding dynamics of GFP-tagged OGG1. | Increased nuclear mobility of OGG1-GFP | This compound increases the nuclear mobility of OGG1-GFP, indicating impaired chromatin binding.[3][4][10] |
| Laser Microirradiation | To visualize the recruitment of OGG1 to sites of localized DNA damage and assess the effect of this compound on this process. | Reduced recruitment of OGG1 to DNA damage sites | This compound impairs the recruitment of OGG1 to regions of DNA damage.[4][5][10] |
| Gene Expression Analysis (qRT-PCR, RNA-seq) | To determine if this compound treatment recapitulates the known downstream signaling effects of OGG1 inhibition, such as the suppression of pro-inflammatory genes. | Decreased expression of TNFα- and LPS-induced pro-inflammatory genes | This compound decreases the expression of pro-inflammatory genes to near pre-treatment levels.[2] |
Signaling Pathway: OGG1-Mediated Pro-inflammatory Gene Expression
Caption: Simplified signaling pathway showing this compound's inhibition of OGG1, preventing downstream NF-κB activation.
Control Experiments for Off-Target Effects
Recent studies have revealed that this compound can exhibit off-target effects, notably the inhibition of ABC family efflux pumps.[9] It is therefore crucial to incorporate control experiments to distinguish on-target from off-target effects.
| Experiment | Purpose | Control | Expected Outcome for On-Target Effect |
| OGG1 Knockout/Knockdown Cells | To determine if the cellular phenotype observed with this compound is dependent on the presence of OGG1. | OGG1 knockout or siRNA-mediated knockdown cells | The phenotype observed with this compound treatment should be absent or significantly diminished in OGG1-deficient cells.[9] |
| Structurally Unrelated OGG1 Inhibitor | To confirm that the observed phenotype is due to OGG1 inhibition and not a specific chemical scaffold. | A different, validated OGG1 inhibitor (e.g., SU0268) | The alternative inhibitor should produce a similar biological effect. |
| Efflux Pump Activity Assay | To assess whether this compound inhibits efflux pumps at the concentrations used in cellular experiments. | Use of known efflux pump substrates (e.g., Calcein-AM, Hoechst 33342) | Compare intracellular accumulation of substrates in the presence and absence of this compound and known efflux pump inhibitors (e.g., Verapamil).[9] |
| Rescue Experiment | To demonstrate that the observed phenotype can be reversed by restoring the function of the target. | Overexpression of a this compound-resistant OGG1 mutant (if available) | The cellular effect of this compound should be attenuated in cells expressing the resistant mutant. |
Logical Workflow: Distinguishing On-Target vs. Off-Target Effects
Caption: Decision-making workflow to assess the on-target specificity of this compound's effects.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures for a defined period.
-
Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble OGG1 at each temperature by Western blotting.
-
Data Analysis: Plot the fraction of soluble OGG1 as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
Genomic 8-oxoG Quantification by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips. Treat with an oxidizing agent (e.g., KBrO3) to induce 8-oxoG formation, followed by treatment with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for 8-oxoG, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity per nucleus to determine the relative levels of 8-oxoG.
-
Data Analysis: Compare the fluorescence intensity between control and this compound-treated cells. An increase in intensity with this compound treatment indicates inhibition of 8-oxoG repair.[10]
By employing a combination of these biochemical and cellular control experiments, researchers can confidently validate the on-target effects of this compound, paving the way for its reliable use in biological research and potential therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for TH5487: A Guide for Laboratory Professionals
TH5487 is a potent inhibitor of the 8-oxoguanine DNA glycosylase 1 (OGG1) and is used in laboratory research. Due to its biological activity and its nature as a synthetic chemical compound, it must be treated as potentially hazardous waste. Improper disposal can pose risks to human health and the environment.
Key Principles for Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, should adhere to the following core principles:
-
Identification and Classification: All waste must be correctly identified and classified to ensure it is handled according to the appropriate protocols.
-
Segregation: Different types of waste (e.g., chemical, biological, solid, liquid) must be separated into designated, compatible containers.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and any known hazards.
-
Safe Storage: Waste must be stored in a secure, designated area away from incompatible materials until it is collected by a licensed waste disposal service.
This compound Properties Relevant to Handling and Disposal
The following table summarizes key properties of this compound that are important for its safe handling and the preparation for its disposal.
| Property | Data | Reference |
| Molecular Formula | C₁₉H₁₈BrIN₄O₂ | [1] |
| Molecular Weight | 541.18 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL); Insoluble in water and ethanol. | [1] |
| Storage | Store powder at -20°C for up to 3 years. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a step-by-step guide for the safe disposal of this compound in both solid form and as a solution.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Solid this compound Waste
This procedure applies to unused, expired, or contaminated solid this compound.
-
Waste Collection:
-
Carefully collect all solid this compound waste in a designated, sealable, and chemically compatible waste container.
-
Avoid generating dust. If cleaning up a spill of solid this compound, gently sweep the material and place it into the waste container.
-
-
Container Labeling:
-
Securely close the container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.
-
-
Storage and Pickup:
-
Store the sealed container in a designated hazardous waste accumulation area within your laboratory.
-
Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.
-
Disposal of Liquid this compound Waste (DMSO Solutions)
This procedure applies to solutions of this compound, which are commonly prepared in Dimethyl Sulfoxide (DMSO).
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.
-
DMSO solutions should be collected with other organic solvent waste. Do not mix with aqueous or incompatible waste streams.
-
-
Container Labeling:
-
Securely cap the container.
-
Label the container with "Hazardous Waste," the full names of all components (e.g., "this compound in DMSO"), and their approximate concentrations or volumes.
-
-
Storage and Pickup:
-
Store the sealed liquid waste container in a designated area for flammable or organic solvent waste, ensuring secondary containment to prevent spills.
-
Arrange for collection by your institution's EHS-approved hazardous waste management service.
-
Important Note: Never dispose of this compound, either in solid form or in solution, down the drain or in the regular trash.
Experimental Protocols and Methodologies
As no specific experimental protocols for the disposal of this compound are published, the methodology provided is based on standard chemical waste management practices. The core of this protocol is the principle of waste segregation and containment, followed by disposal through a certified hazardous waste management provider, as mandated by institutional and regulatory bodies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final collection.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of TH5487: A Guide for Researchers
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling, storage, and disposal of TH5487, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). The following guidelines are intended to equip researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively.
Personal Protective Equipment (PPE) and Safety Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on standard laboratory procedures for handling solid chemical compounds of this nature. A thorough risk assessment should be conducted before beginning any work with this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the solid compound or solutions. |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or holes before and during use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing out the solid compound and there is a risk of aerosolization, a dust mask or a respirator may be necessary based on your institution's safety protocols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling
-
Preparation of Stock Solutions: this compound is soluble in DMSO.[1][2] To prepare stock solutions, it is recommended to work in a chemical fume hood to minimize inhalation exposure.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot stock solutions into single-use vials.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material and dispose of it in a sealed container as chemical waste. Clean the affected area thoroughly.
Storage
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3] |
| Stock Solution in DMSO | -80°C | Up to 2 years[4] |
| Stock Solution in DMSO | -20°C | Up to 1 year[4] |
Solutions should be stored in tightly sealed vials to prevent evaporation and contamination.
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific experimental needs.
In Vitro Cell-Based Assay Protocol
This protocol outlines the treatment of cultured cells with this compound to study its effects on cellular processes.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution (in DMSO) to the final desired concentration in a cell culture medium. It is important to also prepare a vehicle control (DMSO in medium) with the same final concentration of DMSO as the this compound-treated samples.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1 hour to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or immunofluorescence, to assess the effects of this compound.
In Vivo Dosing Protocol (Mouse Model)
This protocol is a general guideline for the intraperitoneal administration of this compound in mice, as described in studies investigating its anti-inflammatory properties.
-
Formulation Preparation: Prepare a formulation of this compound suitable for intraperitoneal injection. A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO and corn oil.[3]
-
Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 8-30 mg/kg).[4]
-
Monitoring: Monitor the animals for any adverse effects throughout the course of the experiment.
-
Tissue Collection: At the end of the study period, tissues can be collected for further analysis.
Signaling Pathway of this compound Action
This compound is a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[3][6] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). By inhibiting OGG1, this compound prevents the repair of this lesion, leading to its accumulation in the genome.[6] This inhibition of OGG1 has been shown to suppress the expression of pro-inflammatory genes.[4]
Caption: Mechanism of action of this compound as an OGG1 inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
